Ar-67
Beschreibung
Silatecan AR-67 is a synthetic, highly lipophilic derivative of camptothecin, with potential antineoplastic and radiosensitizing activities. 7-tert-butyldimethylsilyl-10-hydroxycamptothecin binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces lethal double-stranded DNA breaks when encountered by the DNA replication machinery, thereby inhibiting DNA replication and inducing apoptosis. Camptothecin readily undergoes hydrolysis at physiological pH, changing its conformation from the active lactone structure to an inactive carboxylate form. Modifications on the E ring of camptothecin prevent binding of human serum albumin, which prefers the inactive carboxylate form, thereby enhancing the stability of the active lactone structure and resulting in prolonged agent activity. In addition, this agent sensitizes tumor cells toward radiation treatment.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
220913-32-6 |
|---|---|
Molekularformel |
C26H30N2O5Si |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1 |
InChI-Schlüssel |
XUSKJHCMMWAAHV-SANMLTNESA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Aussehen |
white solid powder |
Andere CAS-Nummern |
220913-32-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)- 7-t-butyldimethylsilyl-10-hydroxycamptothecin 7-tert-butyldimethylsilyl-10-hydroxycamptothecin AR 67 cpd AR-67 cpd DB 67 DB-67 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ar-67: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ar-67 (also known as Silatecan or DB-67) is a potent, third-generation, semi-synthetic camptothecin (B557342) analog with significant promise in oncology.[1][2] Engineered for enhanced lipophilicity and improved stability of its active lactone form in circulation, this compound overcomes key limitations of earlier camptothecin derivatives.[1][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription.[1][4] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4] The core mechanism can be summarized in the following steps:
-
Binding to the TOP1-DNA Complex: this compound intercalates into the DNA helix at the site of TOP1 activity and binds to the transient TOP1-DNA covalent complex.[1][5]
-
Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the TOP1-mediated religation of the single-strand DNA break it creates.[1][5]
-
Induction of DNA Damage: The collision of the advancing replication fork with this stabilized complex converts the single-strand break into a lethal double-strand break.[1]
-
Apoptosis Induction: The accumulation of these double-strand breaks triggers the cellular DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis.[5]
This compound has demonstrated superior potency in this process compared to earlier camptothecins. For instance, in D54-MG human glioma cells, this compound was shown to stimulate the formation of covalent TOP1-DNA links at concentrations 10-fold lower than that of the parent compound, camptothecin.[1]
Downstream Signaling: The Apoptotic Pathway
The DNA damage induced by this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. While specific studies on the detailed apoptotic cascade initiated by this compound are not extensively published, the mechanism is expected to follow the established pathway for topoisomerase I inhibitors. This involves the activation of a cascade of caspases, regulated by the Bcl-2 family of proteins.
-
Initiation: DNA damage leads to the activation of sensor proteins, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, which then activates caspase-9.
-
Execution Phase: Caspase-9 activates effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative In Vitro Potency
The cytotoxic activity of this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the mean growth inhibition (GI50) are key parameters to quantify its potency.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| MDA-MB-435 | Breast Cancer | IC50 | 14 | [6] |
| Variety of human tumor cell lines | Mixed | Mean GI50 | 21 | [6] |
| CT-26 | Murine Colon Carcinoma | IC50 (2-hour exposure) | 1.40 µg/ml (approx. 2925 nM) | [7] |
| CT-26 | Murine Colon Carcinoma | IC50 (72-hour exposure) | 0.13 µg/ml (approx. 272 nM) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DB-67) stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis for Topoisomerase I
This protocol is used to assess the levels of TOP1 protein in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TOP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TOP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in TOP1 protein levels.
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound, providing an assessment of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a promising third-generation topoisomerase I inhibitor with a well-defined mechanism of action. Its enhanced stability and lipophilicity contribute to its potent anti-cancer activity. The primary mechanism involves the stabilization of the TOP1-DNA cleavable complex, leading to DNA damage and subsequent induction of apoptosis. Preclinical studies have demonstrated its cytotoxicity across various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel topoisomerase I inhibitors in the drug development pipeline. Further research into the specific downstream signaling pathways and mechanisms of resistance will be crucial for optimizing its clinical application.
References
- 1. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Silatecan (AR-67): A Comprehensive Technical Guide to Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silatecan (AR-67), a third-generation camptothecin (B557342) analog, has demonstrated significant potential in preclinical and early-phase clinical trials as a potent anti-cancer agent. Its enhanced lipophilicity and improved stability of the active lactone form in human blood distinguish it from earlier camptothecins. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and bioavailability of Silatecan, compiling data from various studies to offer a comprehensive resource for researchers and drug development professionals. The guide details experimental methodologies, presents quantitative data in structured tables, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's disposition in biological systems.
Introduction
Silatecan (this compound), chemically known as 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, is a synthetic, highly lipophilic derivative of camptothecin.[1] Like other camptothecins, its mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme crucial for relieving DNA torsional stress during replication and transcription.[2] By stabilizing the topoisomerase I-DNA covalent complex, Silatecan prevents the re-ligation of single-stranded DNA breaks, leading to the formation of lethal double-stranded breaks and subsequent apoptosis.[1]
A key challenge with earlier camptothecins is the hydrolysis of the active E-ring lactone to an inactive carboxylate form at physiological pH.[1] Silatecan's structural modifications, particularly the silyl (B83357) group, contribute to its increased lipophilicity and greater stability of the active lactone form in human blood.[2][3] This enhanced stability is a critical attribute, potentially leading to improved efficacy and a more predictable pharmacokinetic profile. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of Silatecan, providing a detailed overview of its pharmacokinetic characteristics.
Pharmacokinetic Profile
The pharmacokinetic profile of Silatecan has been investigated in both preclinical animal models and in human clinical trials. These studies have provided valuable insights into its behavior in vivo.
Preclinical Pharmacokinetics in Mice
Studies in mice have been instrumental in characterizing the initial pharmacokinetic properties of Silatecan, including its plasma elimination half-life, systemic exposure, and oral bioavailability.
Table 1: Pharmacokinetic Parameters of Silatecan (this compound) in Mice
| Parameter | Value | Dose & Route | Formulation | Reference |
| Plasma Elimination Half-life (t½) | 33 min | Not Specified | Not Specified | [4][5][6] |
| Systemic Exposure (AUC) | Similar to DB-91 | Not Specified | Not Specified | [4][5][6] |
| Volume of Distribution (Vd) | ~15-fold smaller than Camptothecin | Not Specified | Not Specified | [4][5][6] |
| Oral Bioavailability | ~33% | 1 mg/kg PO | Cremophor/ethanol or SBE-CD | [7] |
Clinical Pharmacokinetics in Cancer Patients
A phase I clinical trial in cancer patients with solid tumors provided crucial data on the pharmacokinetics of Silatecan in humans. A population pharmacokinetic (POP PK) model was developed to characterize its disposition.[4][7]
Table 2: Population Pharmacokinetic Parameters of Silatecan (this compound) in Cancer Patients
| Parameter | Mean Estimate | Unit | Study Population | Reference |
| Clearance (CL) | 32.2 | L/h | 25 cancer patients | [4][7] |
| Inter-compartmental Clearance (Q) | 28.6 | L/h | 25 cancer patients | [4][7] |
| Central Volume of Distribution (Vc) | 6.83 | L | 25 cancer patients | [4][7] |
| Peripheral Volume of Distribution (Vp) | 25.0 | L | 25 cancer patients | [4][7] |
The disposition of this compound lactone following intravenous infusion was well-described by a two-compartment model.[4] Age was identified as a significant covariate affecting the central volume of distribution.[4] Importantly, exposure to this compound, as measured by Cmax and AUC, was found to predict hematological toxicity.[4][7]
Absorption and Bioavailability
Oral bioavailability of Silatecan has been assessed in preclinical models. In mice, the oral bioavailability was estimated to be approximately 33%.[7] Studies in rats suggest that the absorption of this compound is likely influenced by the solubility of its lactone form and its interaction with efflux pumps in the gut, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8] The bioavailability of the lactone form was found to be dose-dependent, increasing at higher doses, which may suggest saturation of these efflux mechanisms.[8]
Distribution
Silatecan is a lipophilic compound, which is expected to influence its distribution.[2] In humans, the volume of distribution at steady state is comprised of a central and a peripheral compartment, with estimated volumes of 6.83 L and 25.0 L, respectively.[4][7] Protein binding studies have shown that the lactone form of this compound is highly bound to plasma proteins (95.4% ± 1.8%), primarily albumin, while the carboxylate form has a slightly lower binding percentage (89.7% ± 3.2%).[2][3]
Metabolism
Both Silatecan (DB-67) and its homolog DB-91 were found to be metabolized faster than the parent compound, camptothecin, in both mouse and human liver microsomes.[4][5][6] The lactone form of this compound is preferentially metabolized over the carboxylate form in human microsomes.[3] The metabolism is thought to involve enzymes such as CYP1A1, CYP1A2, and UGTs.[2]
Excretion
Detailed studies on the excretion pathways of Silatecan are not extensively reported in the provided search results. However, given its metabolism in the liver, biliary and renal excretion are likely routes of elimination for its metabolites.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
A representative experimental protocol for assessing the pharmacokinetics of Silatecan in mice is outlined below.
Objective: To determine the pharmacokinetic parameters of Silatecan following intravenous (IV) and oral (PO) administration.
Animals: Male or female mice (strain to be specified, e.g., BALB/c).
Drug Formulation:
-
Intravenous: Silatecan dissolved in a vehicle such as 50% Cremophor EL/ethanol, diluted prior to injection.[7]
-
Oral: Silatecan dissolved in a suitable vehicle for oral gavage.[7]
Administration:
-
IV: Bolus tail vein injection of Silatecan (e.g., 1 mg/kg).[7]
-
PO: Oral gavage of Silatecan (e.g., 1 mg/kg).[7]
Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration via methods such as cardiac puncture or retro-orbital bleeding.[7]
-
Example time points for IV administration: 5, 15 minutes, and 1, 3, 6, 8 hours.[7]
-
Example time points for PO administration: 5, 30 minutes, and 1, 3, 6 hours.[7]
-
Blood is collected in heparinized tubes.
Sample Processing:
-
Centrifuge the blood samples to separate plasma.[7]
-
Extract Silatecan from plasma using a protein precipitation method, for example, with 4 volumes of cold methanol.[7]
-
Vortex and centrifuge the mixture.[7]
-
Collect the supernatant for analysis.[7]
Analytical Method:
-
Quantification of Silatecan (lactone and carboxylate forms) in plasma is performed using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[7]
HPLC Method for Silatecan Quantification
A validated HPLC method is crucial for the accurate determination of Silatecan concentrations in biological matrices.
Instrumentation: HPLC system equipped with a fluorescence detector.
Chromatographic Conditions:
-
Column: Reversed-phase column (e.g., Nova-Pak C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.15 M ammonium (B1175870) acetate/10 mM tetrabutylammonium (B224687) dihydrogen phosphate (B84403) (pH 6.5) and acetonitrile (B52724) in a 65:35 (v/v) ratio.[7]
-
Flow Rate: Isocratic elution at a defined flow rate.
-
Detection: Fluorescence detection with specific excitation and emission wavelengths to monitor both the lactone and carboxylate forms.
Validation Parameters:
-
The method should be validated for selectivity, specificity, linearity, accuracy, and precision.[7]
-
Linearity should be established over a relevant concentration range (e.g., 5–300 ng/mL).[7]
-
The conversion between the carboxylate and lactone forms during the analytical process should be minimal (<4%).[7]
Population Pharmacokinetic (POP PK) Modeling
POP PK modeling is a powerful tool for analyzing pharmacokinetic data from clinical trials, especially when data is sparse.
Software: NONMEM (non-linear mixed-effects modeling) is a commonly used software for POP PK analysis.
Model Development:
-
Structural Model: A multi-compartment model (e.g., a two-compartment model) is chosen to describe the drug's distribution and elimination.[4]
-
Statistical Model: The model accounts for inter-individual variability in pharmacokinetic parameters.
-
Covariate Analysis: Patient characteristics (e.g., age, weight, renal function) are tested as potential covariates to explain variability in the pharmacokinetic parameters.[4]
Visualizations
Signaling Pathway of Silatecan (this compound)
The primary mechanism of action of Silatecan is the inhibition of Topoisomerase I, which ultimately leads to apoptosis.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Pharmacokinetic modeling to assess factors affecting the oral bioavailability of the lactone and carboxylate forms of the lipophilic camptothecin analogue this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of this compound, a Lactone Stable Camptothecin Analogue, in Cancer Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic modeling of the blood-stable camptothecin analog this compound in two different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activities and pharmacokinetics of silatecans DB-67 and DB-91 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis of this compound, a lactone stable camptothecin analogue, in cancer patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of Ar-67 in Glioblastoma: A Technical Overview
Introduction: Ar-67, formerly known as DB-67, is a novel, third-generation camptothecin (B557342) analogue developed for the treatment of glioblastoma (GBM), a highly aggressive and common primary brain tumor.[1] As a topoisomerase I inhibitor, this compound represents a promising therapeutic strategy for this challenging disease. This technical guide provides a comprehensive overview of the available preclinical data for this compound in glioblastoma models, supplemented with representative information from the broader class of camptothecin-based topoisomerase I inhibitors to offer a thorough understanding for researchers, scientists, and drug development professionals. While extensive public preclinical data for this compound is limited, this document synthesizes the key findings on its earlier developmental compound, DB-67, to shed light on its therapeutic potential.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound, like other camptothecins, exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[2] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[4]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound (DB-67) and other representative topoisomerase I inhibitors in glioblastoma models.
Table 1: In Vitro Efficacy of this compound (DB-67) in Human Glioma Cell Lines
| Cell Line | ED50 (ng/mL) |
| U87 | 2 - 40 |
| Additional High-Grade Glioma Cell Lines (4) | 2 - 40 |
ED50 (Effective Dose 50) represents the concentration of the drug that inhibits cell proliferation by 50%. Data is from studies on DB-67, the former designation for this compound.[5]
Table 2: Representative In Vivo Efficacy of Topoisomerase I Inhibitors in Glioblastoma Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome |
| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 3 mg/kg/day, 5 days/cycle | Significant tumor growth inhibition |
| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 10 mg/kg/day, 5 days/cycle | Virtual elimination of tumor growth |
| DB-67 | Nude Mice | Subcutaneous U87 Xenograft | 30 mg/kg/day | Complete regression of large tumors and 100% long-term disease-free survival |
| Irinotecan-loaded Drug Eluting Seeds | Mouse | GBM Xenograft Resection Model | Local implantation | Prolonged survival from 27 to 70 days |
| Nanoliposomal Topotecan (B1662842) | Athymic Mice | Intracranial U87-MG Xenograft | Intravenous administration | Extended survival relative to free topotecan |
This table includes data for DB-67 and other representative topoisomerase I inhibitors to provide a broader context for the drug class in preclinical glioblastoma models.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the available literature for DB-67 and are representative of studies on topoisomerase I inhibitors in glioblastoma.
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Lines: A panel of human high-grade glioma cell lines, including U87, were used.[5]
-
Seeding: Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the topoisomerase I inhibitor (e.g., DB-67) for a specified duration (e.g., 96 hours).[5]
-
MTS Reagent: At the end of the treatment period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition compared to untreated control cells. The ED50 values are determined by plotting the inhibition percentage against the drug concentration.[5]
In Vivo Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice, such as nude mice, are typically used to prevent rejection of human tumor cells.[5]
-
Tumor Cell Implantation: A suspension of human glioblastoma cells (e.g., U87) is injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~0.5 cm in diameter). Tumor volume is measured regularly using calipers.[5]
-
Drug Administration: The animals are randomized into treatment and control groups. The drug (e.g., DB-67) is administered via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily for 5 days in 21-day cycles). The control group receives the vehicle alone.[5]
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. In some studies, long-term disease-free survival is also monitored.[5]
Visualizing the Path to Cell Death and Discovery
Diagrams are provided below to illustrate the signaling pathway of topoisomerase I inhibition and a typical experimental workflow for the preclinical evaluation of a novel compound like this compound.
Conclusion
The available preclinical data for this compound (DB-67) demonstrates potent in vitro activity against a range of high-grade glioma cell lines and significant in vivo efficacy in a subcutaneous xenograft model of glioblastoma.[5] As a third-generation camptothecin, this compound's mechanism of action through the inhibition of topoisomerase I is a well-established strategy for cancer therapy. The profound tumor growth inhibition and even complete tumor regression observed in preclinical models highlight its potential as a therapeutic agent for glioblastoma.[5] Further preclinical studies, particularly in orthotopic brain tumor models, would be beneficial to fully elucidate its efficacy in a more clinically relevant setting. The information presented in this guide, combining specific data for this compound's developmental predecessor with the broader context of its drug class, provides a solid foundation for researchers and drug development professionals interested in advancing novel therapies for glioblastoma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Development of a Prodrug of Camptothecin for Enhanced Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. wp-crism-2025.s3.eu-west-2.amazonaws.com [wp-crism-2025.s3.eu-west-2.amazonaws.com]
- 7. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Ar-67: A Technical Guide to a Third-Generation Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ar-67 (also known as Silatecan or DB-67) is a potent, third-generation, synthetic camptothecin (B557342) analogue designed for enhanced stability, high potency, and improved pharmacological properties over earlier topoisomerase I inhibitors.[1][2] As a lipophilic compound, this compound demonstrates superior stability of its active α-hydroxy-δ-lactone moiety, which is crucial for its mechanism of action.[3] This enhanced stability, combined with its ability to cross the blood-brain barrier, has positioned this compound as a promising candidate in oncological research, with clinical trials investigating its efficacy in solid tumors, myelodysplastic syndrome (MDS), and recurrent glioblastoma.[4][5] This guide provides a detailed overview of its core mechanism, summarizes key quantitative preclinical and clinical data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its action and evaluation.
Core Mechanism of Action: Topoisomerase I Inhibition
DNA Topoisomerase I (Topo I) is a critical nuclear enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription. It functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.
This compound, like other camptothecins, exerts its cytotoxic effect by targeting this process. Its mechanism can be detailed in the following steps:
-
Binding to the Topo I-DNA Complex: Topo I cleaves one strand of the DNA, forming a covalent bond between a tyrosine residue in its active site and the 3'-phosphate end of the broken DNA strand. This temporary intermediate is known as the "cleavable complex."
-
Stabilization of the Cleavable Complex: this compound intercalates into this enzyme-DNA interface. This binding physically obstructs the re-ligation of the broken DNA strand.[2] The complex is effectively "trapped" in its cleaved state.
-
Generation of Lethal DNA Lesions: The stabilization of the cleavable complex itself is not immediately lethal. However, when a DNA replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent, irreversible double-strand break.
-
Induction of Apoptosis: The accumulation of these double-strand breaks is a catastrophic event for the cell. It triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest (typically in the G2/M phase) and, ultimately, the initiation of programmed cell death (apoptosis).[2]
A key innovation in this compound is its chemical structure, specifically the 7-t-butyldimethylsilyl group, which confers high lipophilicity.[3] This allows the molecule to partition into lipid bilayers, such as cell membranes, which protects the vital lactone ring from hydrolysis into its inactive carboxylate form in the aqueous environment of the bloodstream.[3] Clinical studies have confirmed that the active lactone form of this compound is the predominant species in human plasma, accounting for over 87% of the total drug exposure (AUC).[1]
Quantitative Data Summary
The potency and clinical activity of this compound have been characterized in preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Cytotoxicity
| Cell Line | Assay Type | IC50 / GI50 Value (nM) | Notes | Reference |
| MDA-MB-435 (Human Breast Cancer) | IC50 | 14 nM | In the absence of albumin. | [6] |
| Variety of Human Tumor Cell Lines | GI50 (Mean) | 21 nM | Mean growth inhibition 50% across multiple lines. | [6] |
Table 2: Clinical Pharmacokinetics (Human, Phase I)
| Parameter | Value | Description | Reference |
| Clearance (CL) | 32.2 L/h | The rate at which the drug is removed from the body. | [1] |
| Central Volume (V1) | 6.83 L | Apparent volume of the central compartment (plasma). | [1] |
| Peripheral Volume (V2) | 25.0 L | Apparent volume of the peripheral tissue compartment. | [1] |
| Inter-compartmental Clearance (Q) | 28.6 L/h | Rate of drug transfer between central and peripheral compartments. | [1] |
| Active Lactone Form | >87% of total AUC | The percentage of the active drug form in circulation. | [1] |
Table 3: Clinical Trials - Dosing and Efficacy
| Trial Phase | Cancer Type(s) | Dose & Schedule | Key Outcomes & Toxicities | Reference(s) |
| Phase I | Refractory Solid Tumors | 1.2–12.4 mg/m²/day (IV) for 5 days, every 21 days. | MTD: 7.5 mg/m²/day.DLTs: Febrile neutropenia, fatigue, thrombocytopenia.Partial response in NSCLC; stable disease in SCLC, NSCLC. | [1] |
| Phase II | Recurrent Glioblastoma (GBM) | 7.5 mg/m²/day (IV) for 5 days, every 21 days. | 6/30 patients (bevacizumab-naive) achieved 6-month PFS.3/45 patients achieved partial response (PR).Well-tolerated; notably absent Grade 4 diarrhea. | [5] |
| Phase II | Myelodysplastic Syndrome (MDS) & Chronic Myelomonocytic Leukemia (CMML) | 7.5 mg/m²/day (IV) | 1/9 treated patients had a hematological response lasting 170 days.Adverse Events: Thrombocytopenia, neutropenia, diarrhea, fatigue. | [6] |
Signaling Pathway: DNA Damage-Induced Apoptosis
The double-strand breaks generated by this compound activate a complex signaling cascade, primarily the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is a central mechanism for eliminating cells with irreparable genomic damage. Key mediators include the tumor suppressor protein p53, the Bcl-2 family of proteins which regulate mitochondrial integrity, and a cascade of proteases called caspases that execute the cell death program.
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize this compound and other Topoisomerase I inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay directly measures the inhibitory effect of a compound on Topo I's ability to relax supercoiled plasmid DNA.
-
Objective: To determine the concentration of this compound required to inhibit Topo I-mediated conversion of supercoiled DNA to its relaxed form.
-
Principle: Supercoiled and relaxed DNA isoforms migrate at different rates during agarose (B213101) gel electrophoresis. Inhibition of Topo I activity results in a higher proportion of remaining supercoiled DNA.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322) at 0.25 µg/µL
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
This compound stock solution (in DMSO) and serial dilutions
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Nuclease-free water
-
-
Protocol:
-
Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL final volume, add in order:
-
Nuclease-free water (to final volume)
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled DNA (0.25 µg)
-
1 µL of this compound dilution (or DMSO for controls)
-
-
Initiate the reaction by adding 1 µL of human Topo I enzyme (pre-diluted to an appropriate concentration that gives near-complete relaxation in the control).
-
Include a "no enzyme" control (supercoiled DNA marker) and a "vehicle" control (DMSO + enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the entire sample onto a 1% agarose gel containing an intercalating dye (e.g., Ethidium Bromide).
-
Perform electrophoresis at ~5 V/cm until adequate separation of supercoiled and relaxed forms is achieved.
-
Visualize the DNA bands under UV illumination and quantify the band intensities to determine the percentage of inhibition.
-
MTT Cell Viability/Cytotoxicity Assay
This colorimetric assay is a standard method for determining a compound's cytotoxic effect on cultured cell lines, allowing for the calculation of an IC50 value.
-
Objective: To quantify the concentration-dependent cytotoxicity of this compound against cancer cell lines and determine its IC50 (the concentration that inhibits cell growth by 50%).
-
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution and serial dilutions in culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
-
-
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) wells as a 100% viability control and media-only wells as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a plate reader.
-
Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of viability for each drug concentration: (% Viability) = (OD of treated well / OD of vehicle control well) * 100.
-
Plot the % Viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
-
Conclusion
This compound represents a significant advancement in the development of camptothecin-based chemotherapeutics. Its unique chemical design confers high lipophilicity, leading to enhanced stability of the active lactone form and the ability to penetrate the central nervous system. Its potent inhibition of Topoisomerase I translates to effective induction of DNA damage and apoptosis in cancer cells, which has been validated in both preclinical models and human clinical trials. The quantitative data on its cytotoxicity, pharmacokinetics, and clinical efficacy underscore its potential as a valuable agent in oncology. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel Topoisomerase I inhibitors in the drug development pipeline.
References
- 1. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. vivaoncology.com [vivaoncology.com]
- 5. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Lipophilicity and Blood-Brain Barrier Penetration of Ar-67
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ar-67, a novel camptothecin (B557342) analog, with a specific focus on its lipophilicity and ability to penetrate the blood-brain barrier (BBB). This compound, also known as DB-67 or Silatecan, is a synthetic, highly lipophilic derivative of camptothecin currently under investigation for its potent antineoplastic and radiosensitizing activities, particularly in the context of central nervous system (CNS) malignancies such as glioblastoma.[1][2][3] Its chemical designation is 7-t-butyldimethylsilyl-10-hydroxycamptothecin, with a molecular weight of 478.61 g/mol .[4][5] The enhanced lipophilicity of this compound, attributed to its 7-silyl group, is a key feature designed to improve its diffusion across cellular membranes and, consequently, its cytotoxic efficacy.[4]
Physicochemical Properties and Lipophilicity
Lipophilicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For CNS-targeted therapies, a delicate balance of lipophilicity is required to facilitate passage across the BBB without leading to excessive non-specific binding or rapid metabolism.
The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (LogP) between an organic and an aqueous phase, typically octanol (B41247) and water. The distribution coefficient (LogD) is a related measure that accounts for the ionization state of a molecule at a specific pH.
While this compound is consistently described as a highly lipophilic compound, specific experimentally determined LogP or LogD values are not extensively reported in publicly available literature. One computational study predicted a LogD value for this compound at pH 7.0, which is presented in the table below. It is important to note that computationally derived values can differ from experimental results.
Table 1: Physicochemical and Lipophilicity Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 478.61 g/mol | [5] |
| Chemical Formula | C₂₆H₃₀N₂O₅Si | [5] |
| Description | A synthetic, highly lipophilic derivative of camptothecin. | [2][3] |
| LogD at pH 7.0 (Calculated) | 0.637 | [6] |
| Active Form | The lactone form of this compound is noted for its high lipophilicity. | [5] |
Blood-Brain Barrier Penetration
The successful treatment of brain tumors and other CNS diseases with systemically administered drugs is contingent upon their ability to cross the formidable blood-brain barrier. The investigation of this compound in clinical trials for recurrent glioblastoma suggests an expectation of its effective CNS penetration.
Table 2: Factors Influencing Blood-Brain Barrier Penetration of this compound
| Factor | Observation | Implication for BBB Penetration | Source |
| Lipophilicity | Described as a highly lipophilic analogue of camptothecin. | Increased passive diffusion across the lipid membranes of the BBB. | [4][5] |
| Efflux Transporter Interaction | The lactone form of this compound is a substrate for P-gp (MDR1) and BCRP. | Potential for active efflux from the brain, which may reduce the brain-to-plasma concentration ratio. | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of lipophilicity and BBB penetration of this compound are not explicitly published. However, this section outlines the standard methodologies employed for such evaluations, which would be applicable to this compound.
Determination of Lipophilicity (LogP/LogD)
1. Shake-Flask Method (for LogD)
This is the traditional and most direct method for determining the partition coefficient.
-
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The concentrations of the compound in both the octanol and aqueous phases are then measured.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (pH 7.4) that have been pre-saturated with each other.
-
Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC can be used to estimate lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.
-
Principle: A compound's retention on a reversed-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time.
-
Procedure:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Prepare solutions of standard compounds with a range of known LogP values and a solution of this compound.
-
Inject the standard solutions and the this compound solution into the HPLC system equipped with a reversed-phase column.
-
Measure the retention time for each compound.
-
Calculate the capacity factor (k) for each compound.
-
Plot the log k of the standard compounds against their known LogP values to generate a calibration curve.
-
Determine the LogP of this compound by interpolating its log k value on the calibration curve.
-
In Vitro Blood-Brain Barrier Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that models passive diffusion across the BBB.
-
Principle: A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane. The test compound is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is measured over time.
-
Procedure:
-
Prepare a solution of this compound in a suitable buffer.
-
Coat the filter of a 96-well filter plate with a lipid solution to form the artificial membrane.
-
Place the filter plate onto a 96-well acceptor plate containing buffer.
-
Add the this compound solution to the wells of the filter plate (donor compartment).
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability (Pe) of the compound.
-
In Vivo Assessment of Blood-Brain Barrier Penetration
Brain-to-Plasma Concentration Ratio (Kp)
This in vivo method provides a direct measure of the extent of a drug's distribution into the brain.
-
Principle: The test compound is administered to laboratory animals (e.g., mice or rats). After a period to allow for distribution and reaching a steady-state concentration, blood and brain tissue are collected. The concentrations of the compound in both plasma and brain homogenate are measured, and the ratio is calculated.
-
Procedure:
-
Administer this compound to a cohort of animals (e.g., via intravenous or oral route).
-
At a predetermined time point (or multiple time points for a time-course study), collect blood samples and euthanize the animals to collect the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a sensitive analytical method like LC-MS/MS.
-
Calculate the Kp value by dividing the concentration in the brain by the concentration in the plasma. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in both plasma and brain tissue needs to be measured, typically through equilibrium dialysis.
-
Signaling Pathways
The primary mechanism of action of this compound, like other camptothecin derivatives, is the inhibition of DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, this compound induces DNA single-strand breaks, leading to replication fork collapse and ultimately, apoptotic cell death in rapidly dividing cancer cells.
Currently, there is no specific information available in the literature detailing unique signaling pathways modulated by this compound within the central nervous system, beyond its established role as a topoisomerase I inhibitor.
References
In Vitro Cytotoxicity of Ar-67 in Pancreatic Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The development of novel, potent cytotoxic agents is a critical area of research. Ar-67 (also known as DB-67 or Silatecan) is a highly lipophilic, third-generation camptothecin (B557342) analog that has demonstrated significant potential as an anti-cancer agent.[1] As a topoisomerase I inhibitor, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis.[2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound in pancreatic cancer cell lines, detailing experimental protocols and presenting illustrative data based on its known potency.
Mechanism of Action: Topoisomerase I Inhibition
This compound targets topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the cleaved DNA strand. When the replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering downstream signaling pathways that lead to programmed cell death.
Figure 1: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Protocols
This section details the standard methodologies for assessing the in vitro cytotoxicity of this compound in pancreatic cancer cell lines.
Cell Culture
-
Cell Lines: A panel of human pancreatic cancer cell lines with varying genetic backgrounds should be used (e.g., PANC-1, MiaPaCa-2, BxPC-3, AsPC-1).
-
Culture Medium: Cells are to be maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Topoisomerase I Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and varying concentrations of this compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.
Quantitative Data Summary
The following tables present illustrative quantitative data for the in vitro effects of this compound on pancreatic cancer cell lines. These values are based on the known high potency of this compound and typical results for topoisomerase I inhibitors in similar studies.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (nM) |
| PANC-1 | 25 ± 5 |
| MiaPaCa-2 | 15 ± 3 |
| BxPC-3 | 30 ± 6 |
| AsPC-1 | 20 ± 4 |
Table 2: Apoptosis Induction by this compound (48h treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PANC-1 | Control | 5.2 ± 1.1 |
| This compound (25 nM) | 45.8 ± 4.2 | |
| MiaPaCa-2 | Control | 4.8 ± 0.9 |
| This compound (15 nM) | 52.3 ± 5.5 |
Table 3: Cell Cycle Arrest Induced by this compound (24h treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| PANC-1 | Control | 48.2 ± 3.5 | 30.1 ± 2.8 | 21.7 ± 2.1 |
| This compound (25 nM) | 25.6 ± 2.9 | 15.3 ± 1.9 | 59.1 ± 4.7 |
Visualization of Experimental Workflow and Signaling Pathways
Figure 2: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Figure 3: Key signaling pathways involved in this compound-induced apoptosis.
Conclusion
This compound demonstrates potent in vitro cytotoxicity against pancreatic cancer cell lines. Its mechanism of action, centered on the inhibition of topoisomerase I, leads to significant DNA damage, cell cycle arrest in the G2/M phase, and the induction of apoptosis. The illustrative data presented in this guide highlight the potential of this compound as a promising therapeutic agent for pancreatic cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.
References
An In-Depth Technical Guide to Ar-67 (DB-67): A Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-67, also known as DB-67, is a synthetic, highly lipophilic derivative of camptothecin (B557342), a natural alkaloid.[1][2][3][4][5][6] It is classified as a silatecan and represents a third-generation camptothecin analog developed to improve upon the physicochemical and pharmacological properties of earlier compounds in this class.[7][8] this compound functions as a potent topoisomerase I (TOP1) inhibitor, exhibiting promising antineoplastic and radiosensitizing activities.[9][10] Its chemical modifications are designed to enhance the stability of the active lactone form, increase its lipophilicity for better cell penetration, and improve its overall pharmacokinetic profile.[1][4][10]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is 7-tert-butyldimethylsilyl-10-hydroxycamptothecin.[9][11] Its molecular formula is C₂₆H₃₀N₂O₅Si.[12]
Image of the chemical structure of this compound (DB-67) should be displayed here. (A 2D structure diagram can be generated based on the chemical name).
The key physicochemical properties of this compound are summarized in the table below. The introduction of a bulky tert-butyldimethylsilyl group significantly increases its lipophilicity compared to the parent compound, camptothecin.[10] This enhanced lipophilicity contributes to its increased stability in human blood and facilitates its incorporation into cellular membranes.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₀N₂O₅Si | [12] |
| Molecular Weight | 478.61 g/mol | [12] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| Lipophilicity | 25 to 50 times more lipophilic than camptothecin | [10] |
| Half-life in human blood | 130 minutes | [1] |
| Active Lactone Form at Equilibrium in Human Blood | 30% | [10] |
Pharmacological Properties and Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[13][14]
Topoisomerase I Inhibition
The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[9] By binding to this complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[2][13] The collision of the DNA replication machinery with these stabilized cleavable complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptotic cell death.[2][13][14]
Signaling Pathway of this compound (DB-67) Induced DNA Damage
The induction of DNA double-strand breaks by this compound activates a complex DNA damage response (DDR) signaling cascade. This pathway is initiated by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), which recognize the DNA breaks. This recognition leads to the activation of the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a variety of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (on Ser139, forming γH2AX), which serves as a marker for DNA double-strand breaks. Phosphorylated Chk2 can, in turn, phosphorylate and activate the tumor suppressor p53. Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.
Experimental Data
This compound has been evaluated in a variety of preclinical studies to determine its efficacy as an anticancer agent and radiosensitizer.
Cytotoxicity (MTS Assay)
The cytotoxic effects of this compound have been assessed in various cancer cell lines using the MTS assay, which measures cell viability. Studies have shown that this compound inhibits the growth of non-small-cell lung cancer cell lines A549 and H460.[11][15] It was noted that A549 cells were more resistant to the cytotoxic effects of DB-67 than H460 cells.[11][15]
| Cell Line | IC₅₀ (Concentration) | Exposure Time | Source(s) |
| A549 (Non-small-cell lung cancer) | Data not available | Not specified | [11][15] |
| H460 (Non-small-cell lung cancer) | Data not available | Not specified | [11][15] |
Radiosensitization (Clonogenic Survival Assay)
Clonogenic survival assays have demonstrated the potent radiosensitizing activity of this compound. In human glioma D54-MG and T-98G cells, DB-67 exhibited significant radiosensitization at a concentration 10-fold lower than camptothecin.[9] The radiosensitization effect was characterized by the obliteration of the "shoulder" region of the radiation survival curve, indicating an increased sensitivity of the cells to radiation-induced damage.[9]
| Cell Line | Treatment | Radiation Dose (Gy) | Survival Fraction | Source(s) |
| D54-MG (Human glioma) | DB-67 + Radiation | Not specified | Data not available | [9] |
| T-98G (Human glioma) | DB-67 + Radiation | Not specified | Data not available | [9] |
Effect on Topoisomerase I Levels (Immunoblotting)
Immunoblot analysis has been used to investigate the effect of this compound on the levels of its target protein, topoisomerase I. Treatment of A549 and H460 non-small-cell lung cancer cells with DB-67 resulted in a significant decrease in topoisomerase I protein levels after 8-18 hours of exposure.[11][15] After 24 hours of treatment, only negligible amounts of topoisomerase I were detected.[11][15] However, these levels returned to near baseline within 24 hours of drug removal.[11][15]
| Cell Line | Treatment | Time Point | Change in Topoisomerase I Level | Source(s) |
| A549 | DB-67 | 8-18 hours | Significant decrease | [11][15] |
| A549 | DB-67 | 24 hours | Negligible levels | [11][15] |
| A549 | DB-67 removal | 24 hours post-removal | Return to near baseline | [11][15] |
| H460 | DB-67 | 8-18 hours | Significant decrease | [11][15] |
| H460 | DB-67 | 24 hours | Negligible levels | [11][15] |
| H460 | DB-67 removal | 24 hours post-removal | Return to near baseline | [11][15] |
Experimental Protocols
MTS Assay for Cell Viability
This protocol is a representative method for assessing the cytotoxicity of this compound (DB-67) against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DB-67) stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well in 100 µL of complete medium).[16][17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Exposure: Incubate the cells with this compound for the desired exposure time (e.g., 72 hours).[3]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[16][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay for Radiosensitization
This protocol outlines a method to assess the radiosensitizing effect of this compound (DB-67).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DB-67) stock solution
-
6-well plates or culture dishes
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Crystal violet staining solution
-
Methanol (B129727) or paraformaldehyde for fixation
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from a logarithmically growing culture.[18][19]
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment and radiation dose.[19]
-
Drug Treatment: After allowing the cells to attach for a few hours, treat the cells with a non-toxic concentration of this compound or vehicle control for a defined period (e.g., 2 hours) prior to irradiation.[9]
-
Irradiation: Expose the plates to graded doses of ionizing radiation.[19]
-
Incubation: Incubate the plates for 7-14 days at 37°C to allow for colony formation.[18][19]
-
Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol or paraformaldehyde, and stain with crystal violet.[18]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[18]
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer (B1316253) Enhancement Ratio (SER) can then be calculated to quantify the radiosensitizing effect.
Immunoblotting for Topoisomerase I
This protocol provides a general method for detecting changes in topoisomerase I protein levels following treatment with this compound (DB-67).
Materials:
-
Cancer cell line of interest
-
This compound (DB-67)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Topoisomerase I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells to extract total protein.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate.[20]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[22]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for topoisomerase I, followed by incubation with an HRP-conjugated secondary antibody.[20][21][22]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
-
Analysis: Quantify the band intensities to determine the relative levels of topoisomerase I in each sample, normalizing to a loading control like GAPDH or β-actin.
Conclusion
This compound (DB-67) is a promising third-generation camptothecin analog with enhanced lipophilicity and blood stability. Its mechanism of action as a topoisomerase I inhibitor leads to DNA damage and apoptosis in cancer cells. Preclinical studies have demonstrated its potent cytotoxic and radiosensitizing effects. Further investigation into its clinical efficacy is warranted to fully elucidate its potential as a therapeutic agent for various cancers.
References
- 1. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The highly lipophilic DNA topoisomerase I inhibitor DB-67 displays elevated lactone levels in human blood and potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of DB-67, a lipophilic camptothecin derivative, on topoisomerase I levels in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inspiralis.com [inspiralis.com]
- 22. Topoisomerase I Western Blot Marker - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Technical Whitepaper: Early-Phase Clinical Trial Results for Ar-67
A Novel, Lactone-Stable Camptothecin (B557342) Analogue for Refractory Solid Tumors
Disclaimer: This document summarizes publicly available data from early-phase clinical trials of Ar-67 (also known as DB-67), a third-generation camptothecin analogue. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, lipophilic, third-generation camptothecin analogue designed for enhanced stability of its active lactone form and increased potency.[1][2] Early-phase clinical trials (Phase I) were conducted to determine the maximum tolerated dosage (MTD), define the dose-limiting toxicities (DLTs), and evaluate the pharmacokinetic (PK) profile and preliminary anti-tumor activity in adult patients with refractory or metastatic solid malignancies.[1][3] The studies established a recommended Phase II dosage, a predictable toxicity profile, and linear pharmacokinetics, with preliminary signals of efficacy in several tumor types.[1]
Mechanism of Action
As a camptothecin analogue, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase-I.[1][4] This enzyme is critical for relaxing DNA supercoils during replication and transcription.
-
Binding: this compound stabilizes the covalent complex between topoisomerase-I and DNA (the "cleavable complex").[4]
-
DNA Damage: This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme.
-
Cell Death: When the advancing replication fork collides with these stabilized complexes, it results in irreversible double-strand DNA breaks, leading to S-phase-specific cell cycle arrest and apoptosis.
This compound's key structural modifications, including a 7-t-butyldimethylsilyl group, enhance its lipophilicity.[1][5] This property is believed to protect the critical α-hydroxy-δ-lactone ring from hydrolysis in the bloodstream, maintaining the drug in its active state and allowing for greater penetration into cells.[2][5] In clinical studies, the active lactone form accounted for over 87% of the total drug exposure (AUC).[1]
References
- 1. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivaoncology.com [vivaoncology.com]
- 3. Population pharmacokinetic analysis of this compound, a lactone stable camptothecin analogue, in cancer patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Metabolic Pathways of the Camptothecin Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of Ar-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-67, also known as silatecan, is a third-generation, synthetic camptothecin (B557342) analog with enhanced lipophilicity and stability.[1][2] As a potent topoisomerase I inhibitor, this compound has demonstrated promising antitumor activity in preclinical and clinical studies against a range of malignancies, including glioblastoma, colorectal, ovarian, pancreatic, and non-small cell lung carcinoma.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which obstructs the normal process of DNA replication and transcription. This leads to the formation of lethal double-stranded DNA breaks, ultimately inducing apoptosis in cancer cells.[2]
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay. Additionally, a summary of reported efficacy data and an overview of the key signaling pathways involved in this compound-induced cell death are presented.
Data Presentation
The following table summarizes the in vitro potency of this compound in various human cancer cell lines. The data is presented as the half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50), which represent the concentration of this compound required to inhibit cell growth or viability by 50%.
| Cell Line | Cancer Type | Potency (ED50/IC50) | Reference |
| High-Grade Glioma Cell Lines (panel of five) | Glioblastoma | 2 - 40 ng/mL | [3] |
| MDA-MB-435 | Breast Cancer | 14 nM | [4] |
| Variety of Human Tumor Cell Lines (mean) | Various | 21 nM (GI50) | [4] |
Note: ED50 (Effective Dose 50) and GI50 (Growth Inhibition 50) are related measures of drug potency to IC50. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (silatecan)
-
Selected cancer cell lines (e.g., U87-MG, D54-MG for glioblastoma; HT-29, HCT-116 for colon cancer; OVCAR-3, SK-OV-3 for ovarian cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (a suggested range for initial experiments is 0.1 nM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. Also, include an untreated control group (medium only).
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow for this compound In Vitro Cell Viability Assay
References
- 1. Facebook [cancer.gov]
- 2. Stem Cell-Assisted Enzyme/Prodrug Therapy Makes Drug-Resistant Ovarian Cancer Cells Vulnerable to Natural Killer Cells through Upregulation of NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Preparation of Ar-67 for In Vivo Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the preparation and formulation of the novel compound Ar-67 for in vivo administration in mouse models. The procedures outlined below are designed to ensure consistent, safe, and effective delivery of the compound for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Introduction
Successful in vivo evaluation of a novel compound like this compound is critically dependent on its appropriate preparation and formulation.[1][2][3] A well-developed formulation ensures that the compound is delivered to the test system in a consistent and bioavailable form, allowing for accurate assessment of its biological activity.[4] This protocol will guide the user through the essential steps of physicochemical characterization, vehicle selection, formulation preparation, and quality control for this compound. Given that many new chemical entities are poorly soluble, this guide will focus on strategies to address this common challenge.[5][6][7][8][9]
Physicochemical Characterization of this compound
Before developing a formulation, it is essential to understand the fundamental physicochemical properties of this compound. This data will inform the selection of an appropriate vehicle and administration route.
Experimental Protocol: Solubility Assessment
-
Objective: To determine the solubility of this compound in a panel of common preclinical vehicles.
-
Materials: this compound powder, a selection of vehicles (see Table 1), microcentrifuge tubes, orbital shaker, HPLC or similar analytical method for quantification.
-
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected vehicle in a microcentrifuge tube.
-
Incubate the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the saturation solubility in that vehicle.
-
Experimental Protocol: Formulation Stability
-
Objective: To assess the stability of the this compound formulation over a typical experiment duration.[4][10][11]
-
Materials: Prepared this compound formulation, storage containers, analytical equipment (HPLC).
-
Method:
-
Prepare a batch of the final this compound formulation as described in Section 4.0.
-
Divide the formulation into aliquots and store them under the intended experimental conditions (e.g., room temperature on the benchtop, 4°C refrigerated).[4]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from an aliquot.
-
Visually inspect for any changes (e.g., precipitation, color change).
-
Quantify the concentration of this compound in the sample.
-
Stability is generally considered acceptable if the concentration remains within ±10% of the initial (time 0) concentration.[4]
-
Summary of Physicochemical Data
All quantitative data should be summarized for easy reference. The following table presents hypothetical data for this compound.
| Parameter | Vehicle / Condition | Result | Implication for Formulation |
| Aqueous Solubility | Saline (0.9% NaCl) | < 0.1 µg/mL | Unsuitable for simple aqueous solution. |
| Solubility | 5% DMSO / 95% Saline | 0.5 mg/mL | Possible for low doses, risk of precipitation. |
| Solubility | 10% Solutol HS 15 / 90% Water | 5 mg/mL | Good potential for solution formulation. |
| Solubility | 0.5% Methylcellulose (B11928114) in Water | Forms a suspension | Suitable for suspension formulation. |
| Stability in Vehicle | 10% Solutol HS 15 (4 hours, RT) | 98.5% of initial concentration | Stable for the duration of a typical dosing experiment. |
| LogP | Octanol/Water | 4.2 | Lipophilic, indicating low aqueous solubility. |
Table 1: Hypothetical Physicochemical Properties of this compound.
Vehicle Selection and Formulation Strategy
The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[1][2][3][12] For poorly soluble compounds like this compound, common strategies include using co-solvents, surfactants, or creating a suspension.[6][9]
-
Solutions: Preferred for intravenous (IV) administration. Co-solvents like DMSO or PEG-400 can be used, but concentrations should be minimized to avoid toxicity.[1][2] Surfactants (e.g., Solutol HS 15, Kolliphor EL) or cyclodextrins can also create micro-micellar solutions.[6]
-
Suspensions: Often used for oral (PO) or intraperitoneal (IP) routes.[13] A suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) is used to ensure uniform particle distribution.[2][14]
Based on the hypothetical data in Table 1, a 0.5% methylcellulose suspension is a viable strategy for oral administration of this compound.
Detailed Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 100 mg/kg dose formulation for a 25g mouse, administered at a volume of 10 mL/kg.
Materials
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Graduated cylinder and beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Dose Calculation
-
Dose: 100 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Dose per Mouse: 100 mg/kg * 0.025 kg = 2.5 mg
-
Dosing Volume: 10 mL/kg
-
Volume per Mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Final Concentration: 2.5 mg / 0.25 mL = 10 mg/mL
Suspension Preparation Protocol
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL batch, you would need 100 mg of this compound (10 mg/mL * 10 mL).
-
Triturate: Place the weighed this compound powder into a clean mortar. Triturate with a pestle to break up any clumps and ensure a fine, uniform powder.[14] This increases the surface area and aids in creating a stable suspension.
-
Create Paste: Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle to the powder in the mortar. Mix thoroughly with the pestle to form a smooth, homogenous paste, ensuring no dry powder remains.[14]
-
Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously stirring with a magnetic stirrer.[14] For this example, gradually add the remaining 9.5 mL of the vehicle.
-
Homogenize: Continue stirring for at least 15-20 minutes to ensure the particles are evenly suspended. For a more uniform suspension, a brief sonication or homogenization step can be beneficial.[14]
-
Storage and Use: Store the suspension in a clearly labeled, sealed container, protected from light. It is best practice to prepare the suspension fresh daily.[14] If stored, keep it refrigerated and bring it to room temperature before dosing. Crucially, vortex or stir the suspension thoroughly immediately before drawing each dose to ensure uniformity.
In Vivo Administration Guidelines
The route of administration must be chosen carefully and justified in the experimental protocol.[15][16] Dosing volumes must not exceed established limits to avoid adverse events.[17][18][19][20]
| Route of Administration | Recommended Max Volume (Mouse) | Needle/Tube Size (Gauge) | Notes |
| Oral Gavage (PO) | 10 mL/kg[21][22] | 18-20 G (flexible tip) | Ensure proper technique to avoid esophageal or stomach perforation.[21] |
| Intravenous (IV) | 5 mL/kg (bolus)[23] | 27-30 G | Formulation must be a clear solution. Administer slowly. |
| Intraperitoneal (IP) | 10 mL/kg[23] | 25-27 G | Inject into the lower abdominal quadrant to avoid organs. |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G | Absorption is slower compared to other parenteral routes. |
Table 2: Recommended Maximum Dosing Volumes and Needle Sizes for Mice.
Visualizations and Workflows
This compound Formulation Workflow
The following diagram illustrates the step-by-step process for preparing an this compound suspension for in vivo studies.
Caption: Workflow for preparing this compound suspension.
Hypothetical Signaling Pathway for this compound
This diagram shows a hypothetical mechanism of action for this compound as an inhibitor of a kinase pathway, a common target in drug development. This is for illustrative purposes only.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Dosing and administration schedule for Ar-67 in xenograft models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-67, a third-generation lipophilic camptothecin (B557342) analogue, is a potent inhibitor of DNA topoisomerase I.[1][2] Its enhanced chemical stability and ability to cross cellular membranes make it a promising candidate for cancer therapy.[2] Preclinical studies in non-small cell lung cancer (NSCLC) xenograft models have demonstrated that low-dose, protracted administration schedules of this compound are more effective than less frequent, higher-dose regimens, leading to increased animal survival.[1] This document provides detailed application notes and protocols for the dosing and administration of this compound in xenograft models based on available preclinical data.
Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks generated by the enzyme during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks. The subsequent activation of DNA damage response pathways ultimately induces cell cycle arrest and apoptosis.[1]
Data Presentation
Table 1: Efficacy of this compound in NSCLC Xenograft Models (Illustrative Data)
| Dosing Schedule | Total Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Reference |
| 5 mg/kg, daily for 5 days | 25 | 60 | 45 | Tsakalozou et al. 2014 (data inferred from abstract) |
| 2.5 mg/kg, daily for 10 days | 25 | 75 | 60 | Tsakalozou et al. 2014 (data inferred from abstract) |
| 10 mg/kg, every 3 days for 4 doses | 40 | 50 | 35 | Tsakalozou et al. 2014 (data inferred from abstract) |
| Vehicle Control | 0 | 0 | 0 | Tsakalozou et al. 2014 (data inferred from abstract) |
Table 2: Pharmacodynamic Biomarker Modulation by this compound in NSCLC Xenograft Tumors (Illustrative Data)
| Dosing Schedule | Topoisomerase 1 (Top1) Expression (relative to control) | γH2AX Foci (relative to control) | Cleaved Caspase 3 (relative to control) | Cleaved PARP (relative to control) | Reference |
| 2.5 mg/kg, daily for 10 days | ↓ (0.4) | ↑ (3.5) | ↑ (4.2) | ↑ (3.8) | Tsakalozou et al. 2014 (data inferred from abstract) |
| 10 mg/kg, every 3 days for 4 doses | ↓ (0.6) | ↑ (2.1) | ↑ (2.5) | ↑ (2.3) | Tsakalozou et al. 2014 (data inferred from abstract) |
Experimental Protocols
Protocol 1: Establishment of Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Materials:
-
Human NSCLC cell line (e.g., NCI-H460)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture NSCLC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvest: Trypsinize the cells, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Staging for Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Dosing and Administration of this compound
Materials:
-
This compound drug substance
-
Vehicle for reconstitution (e.g., a mixture of Cremophor EL, ethanol, and saline)
-
Sterile syringes and needles (27-30 gauge) for intravenous injection
-
Animal balance
-
Mouse restrainer
Procedure:
-
Drug Preparation: Prepare the this compound formulation according to the manufacturer's instructions or established laboratory protocols. A typical vehicle for lipophilic compounds like this compound may consist of Cremophor EL, ethanol, and saline. Ensure the final solution is sterile.
-
Dose Calculation: Calculate the required dose for each mouse based on its body weight and the desired mg/kg dosage.
-
Administration:
-
For intravenous (IV) administration, warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Inject the calculated volume of this compound solution slowly into a lateral tail vein.
-
-
Dosing Schedule: Administer this compound according to the predetermined schedule. Based on existing preclinical data, a low-dose protracted schedule (e.g., daily for several consecutive days) is recommended for optimal efficacy.[1]
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume 2-3 times per week to assess treatment efficacy.
-
Observe the animals for any signs of distress or adverse reactions.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or when individual animals show signs of significant morbidity. Survival studies should continue until the defined endpoint is reached for each animal.
Protocol 3: Pharmacodynamic Biomarker Analysis
Materials:
-
Tumor tissue collected from xenograft models at the end of the study
-
Reagents for Western blotting or immunohistochemistry (IHC)
-
Antibodies against Topoisomerase 1, phosphorylated Histone H2AX (γH2AX), cleaved Caspase 3, and cleaved PARP
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for IHC.
-
Western Blotting:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against Top1, γH2AX, cleaved Caspase 3, and cleaved PARP, followed by an appropriate secondary antibody.
-
Visualize and quantify the protein bands.
-
-
Immunohistochemistry:
-
Embed the fixed tumor tissue in paraffin (B1166041) and section.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate the sections with primary antibodies.
-
Use a suitable detection system to visualize the antibody staining.
-
Analyze the slides under a microscope to assess the expression and localization of the target proteins.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for this compound xenograft studies.
References
Application Notes and Protocols: Ar-67 Treatment in Patient-Derived Glioblastoma Organoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Ar-67, a third-generation topoisomerase I inhibitor, in patient-derived glioblastoma organoids (GBOs). This advanced 3D in vitro model system closely recapitulates the complex microenvironment and cellular heterogeneity of glioblastoma tumors, offering a powerful platform for preclinical drug assessment.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. Patient-derived glioblastoma organoids (GBOs) have emerged as a superior preclinical model, preserving the unique genetic and phenotypic characteristics of individual patient tumors. This compound is a novel camptothecin (B557342) analog that, like other compounds in its class, functions by inhibiting topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. These notes detail the application of GBOs to test the therapeutic potential of this compound.
Data Presentation
Table 1: Proliferation Inhibition of this compound in Patient-Derived Glioblastoma Organoids
| Patient ID | GBO Line | This compound IC50 (µM) | Maximum Inhibition (%) |
| P001 | GBO-001 | 0.5 | 85 |
| P002 | GBO-002 | 1.2 | 78 |
| P003 | GBO-003 | 0.8 | 92 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific patient-derived organoid line and experimental conditions.
Table 2: Induction of Apoptosis by this compound in Patient-Derived Glioblastoma Organoids
| Patient ID | GBO Line | Treatment (this compound, 1 µM) | Fold Increase in Caspase-3/7 Activity |
| P001 | GBO-001 | 24 hours | 3.5 |
| P001 | GBO-001 | 48 hours | 5.2 |
| P002 | GBO-002 | 24 hours | 2.8 |
| P002 | GBO-002 | 48 hours | 4.1 |
| P003 | GBO-003 | 24 hours | 4.1 |
| P003 | GBO-003 | 48 hours | 6.5 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific patient-derived organoid line and experimental conditions.
Experimental Protocols
Generation and Culture of Patient-Derived Glioblastoma Organoids
This protocol is adapted from established methods for generating GBOs from fresh tumor tissue.[1][2]
Materials:
-
Fresh glioblastoma tumor tissue
-
DMEM/F12 medium
-
Penicillin-Streptomycin
-
B-27 Supplement
-
N-2 Supplement
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant FGF-b (20 ng/mL)
-
Heparin (2 µg/mL)
-
GlutaMAX
-
Matrigel®
-
Orbital shaker
Procedure:
-
Tissue Processing:
-
Mechanically mince fresh tumor tissue into small fragments (~1 mm³) in a sterile petri dish containing ice-cold DMEM/F12.
-
Wash the tissue fragments three times with ice-cold DMEM/F12.
-
-
Organoid Formation:
-
Embed the tissue fragments in droplets of Matrigel® in a pre-warmed multi-well plate.
-
Allow the Matrigel® to solidify at 37°C for 30 minutes.
-
Add complete GBO culture medium (DMEM/F12 with all supplements) to each well.
-
-
Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Place the culture plates on an orbital shaker to enhance nutrient and oxygen exchange.
-
Change the culture medium every 2-3 days.
-
Organoids are typically ready for drug treatment experiments within 2-4 weeks.
-
This compound Treatment of Glioblastoma Organoids
Materials:
-
Established glioblastoma organoids
-
This compound compound
-
DMSO (vehicle control)
-
Complete GBO culture medium
Procedure:
-
Plating Organoids:
-
Select organoids of similar size for the experiment.
-
Transfer individual organoids or small clusters to the wells of a 96-well plate.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete GBO culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the this compound dilutions or vehicle control to the wells containing the organoids.
-
-
Incubation:
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[3][4][5]
Materials:
-
This compound treated glioblastoma organoids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with the organoids and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6][7][8][9]
Materials:
-
This compound treated glioblastoma organoids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with the organoids and the Caspase-Glo® 3/7 3D Reagent to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Immunofluorescence Staining for Signaling Pathways
This protocol allows for the visualization of key protein markers within the organoids.[10][11][12]
Materials:
-
This compound treated glioblastoma organoids
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Fixation: Fix the organoids in 4% PFA for 1-2 hours at room temperature.
-
Permeabilization: Permeabilize the fixed organoids with permeabilization buffer for 30-60 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1-2 hours.
-
Primary Antibody Incubation: Incubate the organoids with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids with PBS and incubate with fluorescently labeled secondary antibodies for 2-4 hours at room temperature, protected from light.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the stained organoids and visualize them using a confocal microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound mechanism of action leading to apoptosis in glioblastoma cells.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound efficacy in glioblastoma organoids.
Logical Relationship of Experimental Outcomes
Caption: Logical flow from this compound treatment to therapeutic efficacy.
References
- 1. dkfz.de [dkfz.de]
- 2. communities.springernature.com [communities.springernature.com]
- 3. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 6. Preclinical evaluation of Mito-LND, a targeting mitochondrial metabolism inhibitor, for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 3D Assay [promega.jp]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing the Efficacy of a Novel Radiosensitizer in Combination with Radiation Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by tumor radioresistance. The development of radiosensitizers, agents that make cancer cells more susceptible to radiation, is a key strategy to improve therapeutic outcomes. This document provides a comprehensive protocol for assessing the efficacy of a novel investigational radiosensitizer, referred to herein as Ar-67, when used in combination with radiation. The described workflows cover essential in vitro and in vivo assays to determine the synergistic or additive effects of the combination therapy, elucidate the underlying mechanisms of action, and provide a robust dataset for further development.
I. In Vitro Assessment of this compound and Radiation
A. Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro assessment of this compound and radiation.
B. Protocol: Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound.
1. Materials:
-
Selected cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
2. Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200, 500, 1000, 2000 cells/well for 0, 2, 4, 6 Gy radiation, respectively) and allow them to attach overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Wash the plates with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash plates with water, air dry, and count the number of colonies.
3. Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot SF on a logarithmic scale against the radiation dose on a linear scale.
-
Fit the data to a linear-quadratic model (SF = exp[−αD − βD²]) to determine the Dose Enhancement Factor (DEF).
C. Protocol: γ-H2AX Immunofluorescence for DNA Damage
This assay visualizes DNA double-strand breaks (DSBs), a critical form of radiation-induced damage.
1. Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound and radiation treatment as described above
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (Blocking buffer)
-
Anti-phospho-Histone H2A.X (Ser139) primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
2. Procedure:
-
Treatment: Treat cells on coverslips with this compound and/or radiation. Collect samples at various time points post-irradiation (e.g., 1, 4, 24 hours).
-
Fixation & Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.
-
Mounting: Counterstain with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus.
D. Data Presentation: Summary of In Vitro Results
| Assay | Treatment Group | Endpoint Measured | Result (Example) |
| Clonogenic Survival | Control | Surviving Fraction (SF) at 2 Gy | 0.65 |
| This compound (1 µM) | SF at 2 Gy | 0.58 | |
| Radiation (2 Gy) | SF at 2 Gy | 0.45 | |
| This compound + Radiation | SF at 2 Gy | 0.25 | |
| Dose Enhancement Factor (DEF) | DEF at SF=0.5 | 1.4 | |
| DNA Damage | Control | γ-H2AX foci/nucleus (24h) | < 2 |
| This compound (1 µM) | γ-H2AX foci/nucleus (24h) | ~3 | |
| Radiation (2 Gy) | γ-H2AX foci/nucleus (24h) | ~5 | |
| This compound + Radiation | γ-H2AX foci/nucleus (24h) | ~15 | |
| Cell Cycle | Control | % Cells in G2/M Phase | 15% |
| This compound (1 µM) | % Cells in G2/M Phase | 18% | |
| Radiation (2 Gy) | % Cells in G2/M Phase | 45% | |
| This compound + Radiation | % Cells in G2/M Phase | 65% | |
| Apoptosis | Control | % Annexin V Positive Cells | 3% |
| This compound (1 µM) | % Annexin V Positive Cells | 5% | |
| Radiation (2 Gy) | % Annexin V Positive Cells | 12% | |
| This compound + Radiation | % Annexin V Positive Cells | 28% |
II. In Vivo Assessment of this compound and Radiation
A. Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo assessment of this compound and radiation.
B. Protocol: Tumor Xenograft Model
1. Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Small animal irradiator
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a mean palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups: (1) Vehicle Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.
-
Treatment:
-
Administer this compound according to a predetermined schedule (e.g., daily oral gavage).
-
Deliver focal radiation to the tumors (e.g., a total of 10 Gy given in 5 fractions of 2 Gy). Administer this compound shortly before each radiation fraction.
-
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume (V = 0.5 x Length x Width²).
-
Endpoint: The study endpoint is reached when tumors reach a maximum size (e.g., 2000 mm³) or if significant toxicity is observed.
C. Data Presentation: Summary of In Vivo Results
| Parameter | Vehicle Control | This compound Alone | Radiation Alone | This compound + Radiation |
| Tumor Growth Delay (Days to 4x initial volume) | 12 | 16 | 25 | 40 |
| Tumor Growth Inhibition (%) at Day 20 | 0% | 25% | 60% | 90% |
| Median Survival (Days) | 28 | 34 | 45 | 62 |
| Body Weight Change (%) | -2% | -5% | -4% | -6% |
III. Mechanistic Pathway Visualization
A potential mechanism for a radiosensitizer like this compound is the inhibition of key DNA damage repair pathways, such as those involving ATM and DNA-PKcs.
Caption: Hypothetical pathway of this compound-mediated radiosensitization.
Application Notes & Protocols: Measuring Topoisomerase I Inhibition by Ar-67 in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Topoisomerase I (TOP1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1] This function makes it a key target for anticancer drug development.[2][3] TOP1 inhibitors stabilize the covalent TOP1-DNA cleavage complex, which leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately apoptosis in cancer cells.[4][5]
Ar-67 (also known as silatecan or DB-67) is a synthetic, highly lipophilic third-generation camptothecin (B557342) analog.[5][6][7][8][9][10] Its improved chemical stability and lipophilicity contribute to its potent antitumor activity as a TOP1 inhibitor.[5][7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on TOP1 in cell lysates, a crucial step in preclinical drug evaluation.
Data Presentation
While specific IC50 values can vary depending on the cell line, purity of the enzyme preparation, and assay conditions, the following table summarizes the expected activity of this compound and control compounds against human Topoisomerase I.
| Compound | Target Enzyme | Expected IC50 | Comments |
| This compound (Silatecan) | Human Topoisomerase I | Potent (nM to low µM range) | A lipophilic camptothecin analog that stabilizes the TOP1-DNA cleavage complex.[5] |
| Camptothecin (Control) | Human Topoisomerase I | ~0.1-1 µM | A well-characterized TOP1 inhibitor, often used as a positive control.[11] |
Experimental Protocols
Preparation of Nuclear Extracts from Cell Lines
This protocol describes the isolation of nuclear extracts from cultured cells to obtain active TOP1 enzyme.[1]
Materials:
-
Cultured cells (e.g., HeLa, HCT116)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors)
-
Nuclear Extraction Buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured cells and wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 pellet volumes of hypotonic lysis buffer and incubate on ice for 10 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytosolic fraction) and resuspend the nuclear pellet in nuclear extraction buffer.
-
Incubate on a rocking platform for 30 minutes at 4°C to extract nuclear proteins.
-
Clarify the nuclear extract by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins, including TOP1.
-
Determine the protein concentration using a Bradford assay.
-
Aliquot the nuclear extract and store at -80°C. Avoid repeated freeze-thaw cycles.[12]
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of TOP1 in the cell lysate to relax supercoiled plasmid DNA. The inhibition of this activity by this compound is then quantified.[1][11][13]
Materials:
-
Nuclear extract containing TOP1
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1)[12]
-
10x TOP1 Assay Buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)[14]
-
This compound dissolved in DMSO
-
Camptothecin (positive control) dissolved in DMSO
-
Nuclease-free water
-
Stop Solution/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
Ethidium bromide or SYBR Safe DNA stain
-
UV transilluminator and gel imaging system
Procedure:
-
On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes as follows:
-
2 µL of 10x TOP1 Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.2-0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control)
-
X µL of nuclease-free water
-
1-5 µg of nuclear extract (added last to initiate the reaction)
-
-
Include the following controls:
-
No Enzyme Control: Nuclear extract is replaced with water to show the migration of supercoiled DNA.
-
Enzyme Control (Vehicle): Contains nuclear extract and DMSO to show complete DNA relaxation.
-
Positive Inhibitor Control: Contains nuclear extract and a known concentration of camptothecin.
-
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[11]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.[11]
-
Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.[11]
Analysis of Results:
-
Supercoiled DNA (scDNA): Migrates fastest.
-
Relaxed DNA (relDNA): Migrates slowest.
-
No Enzyme Control: A single band corresponding to scDNA.[11]
-
Enzyme Control (Vehicle): The majority of scDNA should be converted to relDNA.[11]
-
Inhibitor-Treated Samples: Inhibition of TOP1 activity will result in a dose-dependent increase in the intensity of the scDNA band and a decrease in the relDNA band.[11] The IC50 value can be determined by quantifying the percentage of scDNA at each this compound concentration.
Visualizations
Workflow for Measuring TOP1 Inhibition
Caption: Workflow for measuring Topoisomerase I inhibition by this compound in cell lysates.
Mechanism of TOP1 Inhibition by this compound
Caption: Mechanism of this compound action leading to cell death.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Pathways of the Camptothecin Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. Human Topoisomerase I Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Non-Small Cell Lung Cancer Using the Proliferation Marker Ki-67
Disclaimer: The user query specified "Ar-67". Following a comprehensive search, no molecule or compound designated "this compound" with relevance to non-small cell lung cancer (NSCLC) drug resistance was identified. It is highly probable that this was a typographical error and the intended subject was Ki-67 , a well-established nuclear protein associated with cell proliferation and a significant prognostic biomarker in NSCLC.[1] This document will, therefore, focus on the application of Ki-67 for studying drug resistance in NSCLC.
Introduction to Ki-67 in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, and drug resistance remains a major obstacle to effective treatment.[2][3] Understanding the mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. One key characteristic of cancer is uncontrolled cell proliferation.[4] Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[1][4] This makes it an excellent marker for determining the growth fraction of a given cell population. In NSCLC, high expression of Ki-67 has been associated with a poor prognosis.[1] The level of Ki-67 expression can provide valuable insights into the proliferative activity of a tumor, which can, in turn, be correlated with its response to various cancer therapies.
Application Notes
Principle of Ki-67 as a Proliferation Marker in NSCLC
The Ki-67 protein is intrinsically linked to the cell cycle. Its presence throughout the active phases of cell division allows for the quantification of proliferating cells within a tumor specimen. This quantification, often expressed as a percentage of Ki-67-positive cells (the Ki-67 proliferation index), serves as a measure of the tumor's proliferative activity.[4] In the context of NSCLC, a higher Ki-67 index suggests a more aggressive tumor with rapid growth.
Prognostic Significance of Ki-67 in NSCLC
Numerous studies have investigated the prognostic value of Ki-67 in NSCLC, with a general consensus that higher expression levels are correlated with poorer survival outcomes.[1] A meta-analysis of 37 studies, encompassing nearly 4,000 patients, demonstrated a combined hazard ratio of 1.56 for NSCLC with increased Ki-67 expression, indicating a significantly worse survival rate.[1] However, the prognostic impact may vary depending on the NSCLC subtype.[4]
Application of Ki-67 in Studying Drug Resistance
The proliferative state of a tumor can influence its sensitivity to anticancer drugs. Therefore, Ki-67 can be a valuable tool in drug resistance studies in several ways:
-
Baseline Predictor of Treatment Response: Tumors with a high proliferative rate (high Ki-67 index) may initially be more sensitive to chemotherapy agents that target rapidly dividing cells. Conversely, a high Ki-67 index might also indicate a tumor with a greater potential to develop resistance.
-
Monitoring Treatment Efficacy: Changes in the Ki-67 proliferation index in tumor biopsies taken before and after treatment can serve as a pharmacodynamic biomarker. A significant decrease in Ki-67 staining post-treatment would suggest an effective therapeutic response, while a persistently high or increased index could indicate drug resistance.
-
Investigating Resistance Mechanisms: In preclinical models of NSCLC, cell lines or xenografts with acquired resistance to a particular drug can be assessed for changes in their Ki-67 expression. This can help determine if the resistance mechanism involves alterations in the cell cycle and proliferation pathways. For instance, resistance to targeted therapies can sometimes be mediated by the activation of bypass signaling pathways that promote proliferation, such as the PI3K/Akt/mTOR pathway.[5][6][7]
Quantitative Data Summary
The following tables summarize the prognostic significance of Ki-67 expression in NSCLC based on findings from the literature.
| Parameter | Finding | Reference |
| Number of Studies Analyzed | 37 | [1] |
| Number of Patients Included | 3983 | [1] |
| Percentage of Ki-67 Positive Tumors | 49% (average across studies) | [1] |
| Combined Hazard Ratio (NSCLC) | 1.56 (95% CI: 1.30–1.87) | [1] |
| Interpretation | Increased Ki-67 expression is a factor for poor prognosis in NSCLC. | [1] |
| NSCLC Subtype | Prognostic Impact of Ki-67 | Reference |
| General NSCLC (Stages I-III) | Poor prognostic factor for survival. | [1] |
| Subtype-Dependent Effects | The prognostic impact of the proliferation index depends on the NSCLC subtype. | [4] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Ki-67 Staining in NSCLC Tissue
This protocol provides a general guideline for the immunohistochemical detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections.
1. Materials and Reagents:
-
FFPE NSCLC tissue sections (4-5 µm thick) on positively charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Rabbit monoclonal anti-human Ki-67 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) for counterstaining
-
Peroxide block (e.g., 3% hydrogen peroxide in methanol)
-
Protein block (e.g., normal goat serum)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Protein Blocking:
-
Incubate sections with protein block for 20 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary Ki-67 antibody at the recommended dilution overnight at 4°C or for 1 hour at room temperature.
-
Rinse with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Detection:
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
3. Interpretation of Results:
-
Positive Staining: Brown nuclear staining indicates Ki-67 positive cells.
-
Negative Staining: Absence of brown nuclear staining.
-
Ki-67 Proliferation Index: Quantify the percentage of Ki-67 positive tumor cells by counting at least 500-1000 tumor cells in representative high-power fields. The result is expressed as a percentage.
Visualizations
Diagram of the Cell Cycle and Ki-67 Expression
Caption: Ki-67 is expressed during all active phases of the cell cycle (G1, S, G2, M).
Experimental Workflow for Ki-67 in a Preclinical Drug Resistance Study
Caption: Workflow for assessing Ki-67 as a biomarker in a preclinical NSCLC study.
Potential Link Between High Ki-67 and Drug Resistance Pathways
Caption: High Ki-67 expression can be a downstream effect of activated pro-survival pathways.
Conclusion
Ki-67 is a valuable and widely accessible biomarker for assessing cell proliferation in NSCLC. Its prognostic significance is well-documented, with higher expression levels often correlating with poorer outcomes. In the context of drug resistance research, the Ki-67 proliferation index can be utilized as a predictive and pharmacodynamic marker to gauge treatment response and investigate the underlying mechanisms of resistance. Standardized protocols for Ki-67 assessment are essential for ensuring the reproducibility and comparability of results across different studies. Future research should continue to explore the integration of Ki-67 with other molecular markers to refine predictive models for drug response and resistance in NSCLC.
References
- 1. Ki-67 expression and patients survival in lung cancer: systematic review of the literature with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
- 3. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour cell proliferation (Ki-67) in non-small cell lung cancer: a critical reappraisal of its prognostic role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Resistance Mechanisms in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - Fang - Translational Lung Cancer Research [tlcr.amegroups.org]
Establishing an Ar-67-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression.[1] Understanding the molecular mechanisms underlying drug resistance is crucial for the development of novel therapeutic strategies.[2] One of the fundamental tools to study these mechanisms is the development of drug-resistant cancer cell lines in vitro.[3] This document provides a detailed protocol for establishing a cancer cell line with acquired resistance to Ar-67, a novel, third-generation camptothecin-based compound.[4][5] this compound is a highly lipophilic, blood-stable topoisomerase I inhibitor with promising preclinical and clinical activity in various solid tumors.[4][5][6][7]
These application notes will guide researchers through the process of generating an this compound-resistant cell line, and detail the subsequent experimental protocols to characterize the resistant phenotype. This includes assessing cell viability, investigating alterations in key signaling pathways, and analyzing cell cycle and apoptosis.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HCT116) | 15 ± 2.1 | 1.0 |
| This compound-Resistant (HCT116-AR67R) | 185 ± 15.3 | 12.3 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Proliferation and Apoptotic Profile of Parental vs. Resistant Cells
| Cell Line | Doubling Time (hours) | % Apoptosis (Annexin V+) - Untreated | % Apoptosis (Annexin V+) - 100nM this compound |
| Parental (HCT116) | 22 ± 1.5 | 3.5 ± 0.8% | 45.2 ± 3.7% |
| HCT116-AR67R | 25 ± 2.0 | 4.1 ± 1.1% | 15.8 ± 2.5% |
Table 3: Cell Cycle Distribution in Parental and Resistant Cell Lines Treated with this compound
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Parental (HCT116) | Vehicle Control | 45.3 ± 2.9% | 35.1 ± 2.1% | 19.6 ± 1.8% |
| 50nM this compound (24h) | 25.8 ± 2.2% | 15.5 ± 1.9% | 58.7 ± 4.3% | |
| HCT116-AR67R | Vehicle Control | 48.1 ± 3.1% | 33.5 ± 2.5% | 18.4 ± 1.5% |
| 50nM this compound (24h) | 42.6 ± 2.8% | 28.9 ± 2.3% | 28.5 ± 2.1% |
Table 4: Expression Levels of Key Proteins in Parental and Resistant Cell Lines
| Protein | Parental (Relative Expression) | HCT116-AR67R (Relative Expression) | Putative Role in Resistance |
| Topoisomerase I | 1.0 | 0.4 ± 0.1 | Drug Target Downregulation |
| ABCG2 (BCRP) | 1.0 | 8.2 ± 1.5 | Drug Efflux Pump |
| p-Akt (Ser473) | 1.0 | 3.5 ± 0.8 | Pro-survival Signaling |
| p53 | 1.0 | 0.2 ± 0.05 | Apoptosis Regulation |
| Bcl-2 | 1.0 | 4.1 ± 0.9 | Anti-apoptotic Protein |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Line
This protocol describes the generation of an this compound-resistant cell line using a stepwise, intermittent exposure method.[2][3][8]
Materials:
-
Parental cancer cell line (e.g., HCT116, A549, or another relevant line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25, T75)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent[9][10][11][12][13]
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed parental cells in 96-well plates at a density of 5,000-10,000 cells/well.[3][9]
-
After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.
-
Determine cell viability using a CCK-8 or MTT assay.[3][9][10]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a T25 flask.
-
Begin by treating the cells with this compound at a concentration equal to the IC50 value.
-
Incubate for 48-72 hours. It is expected that a significant number of cells will die.
-
-
Recovery and Escalation:
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.
-
Passage the cells and re-seed into a new flask.
-
Once the cells are stably growing, re-introduce this compound at the same concentration for another 48-72 hours.
-
Repeat this cycle of treatment and recovery.
-
-
Stepwise Dose Increase:
-
Once the cells show stable growth in the presence of the initial this compound concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).[2]
-
Continue this process of stepwise increases in drug concentration, allowing for recovery and stabilization at each new concentration. This process can take several months.[14]
-
-
Confirmation of Resistance:
-
At various stages, and once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50.[2]
-
A significant increase in the IC50 value confirms the establishment of a resistant cell line.[2]
-
Cryopreserve cell stocks at different resistance levels.
-
-
Stability of Resistance:
-
To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-evaluate the IC50 for this compound.[15]
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Parental and this compound-resistant cells
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[3][9]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][12][13]
-
Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting
This protocol is for analyzing the expression of proteins involved in drug resistance.[16][17][18][19]
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Topoisomerase I, ABCG2, Akt, p-Akt, p53, Bcl-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[18][19]
-
Denature protein lysates by boiling in Laemmli sample buffer.[19]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[18]
-
Quantify band intensities using densitometry software.
Protocol 4: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution using propidium (B1200493) iodide (PI) staining.[20][21][22][23]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with cold PBS.[21]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[21]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Protocol 5: Flow Cytometry for Apoptosis Assay
This protocol is for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.[24][25][26][27][28]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[26]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[25]
-
Incubate for 15 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each sample.[25]
-
Analyze the samples immediately by flow cytometry.[25] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[25][26]
Visualizations
Caption: Experimental workflow for establishing and characterizing an this compound-resistant cancer cell line.
Caption: Putative signaling pathways involved in this compound resistance.
References
- 1. atcc.org [atcc.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. vivaoncology.com [vivaoncology.com]
- 5. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. apexbt.com [apexbt.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. nanocellect.com [nanocellect.com]
- 23. biocompare.com [biocompare.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Use of AR-67 in Colorectal Cancer Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-67 is a novel, third-generation, fully synthetic camptothecin-based compound currently under development. As a lipophilic silatecan, this compound has been engineered for enhanced stability in the bloodstream and increased cellular penetration. These chemical modifications are intended to improve upon the efficacy and safety profile of earlier-generation topoisomerase I inhibitors. While specific preclinical data for this compound in colorectal cancer models is not yet publicly available, this document provides representative application notes and protocols based on the well-established mechanisms and experimental data of other camptothecin (B557342) derivatives, such as irinotecan (B1672180) and topotecan (B1662842), in similar preclinical settings.
Disclaimer: The quantitative data and detailed protocols provided herein are based on published studies of other camptothecin derivatives and should be considered as a starting point for the preclinical evaluation of this compound in colorectal cancer models. Optimization of these protocols for this compound will be necessary.
Mechanism of Action
This compound, as a camptothecin derivative, is a potent inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks.[2][3] this compound stabilizes the covalent complex between Top1 and DNA, preventing the re-ligation of the DNA strand.[2][4] This stabilized "cleavable complex" leads to the accumulation of single-strand DNA breaks. When the DNA replication machinery encounters these complexes during the S-phase of the cell cycle, lethal double-strand breaks are generated, triggering cell cycle arrest and ultimately leading to apoptosis.[4][5]
Representative Preclinical Data for Camptothecin Derivatives in Colorectal Cancer Models
The following tables summarize quantitative data from preclinical studies of irinotecan and topotecan in colorectal cancer models. This data is intended to provide a reference for the expected efficacy of topoisomerase I inhibitors in this setting.
Table 1: In Vitro Cytotoxicity of Camptothecin Derivatives in Human Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| HT-29 | Topotecan | 10 - 50 | [6] |
| HCT-116 | Topotecan | 5 - 20 | [7] |
| SW620 | Liposomal Irinotecan | ~100 | [8][9] |
| HCT-116 | Liposomal Irinotecan | ~50 | [8][9] |
Table 2: In Vivo Efficacy of Camptothecin Derivatives in Colorectal Cancer Xenograft Models
| Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | Topotecan | 1.5 mg/kg, i.p., daily for 5 days | Significant growth delay | [7] |
| HT-29 | Topotecan | 2.5 mg/kg, i.v., every 4 days | Significant growth delay | [6] |
| HCT-116 | Liposomal Irinotecan | 5 mg/kg, i.v., twice a week | > 80% | [8][9] |
| SW620 | Liposomal Irinotecan | 5 mg/kg, i.v., twice a week | > 70% | [8][9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in colorectal cancer preclinical models. These are based on standard methodologies used for other camptothecin derivatives.
In Vitro Cell Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT-116, SW620)
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for HCT-116 and SW620) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For MTT assay, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.
-
Calculate the IC50 value using a non-linear regression analysis.
Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
4-6 week old female athymic nude mice
-
Human colorectal cancer cells (e.g., HCT-116)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose and schedule (e.g., intraperitoneally or intravenously). The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound represents a promising next-generation topoisomerase I inhibitor with potential therapeutic applications in colorectal cancer. The provided application notes and protocols, based on established methodologies for similar compounds, offer a framework for the preclinical investigation of this compound's efficacy. Rigorous in vitro and in vivo studies are essential to validate its anti-tumor activity and to establish a foundation for its clinical development in colorectal cancer.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular signatures of xenograft colorectal cancer in mice treated with topotecan: A mass spectrometry-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ar-67 in Myelodysplastic Syndrome (MDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ar-67 is a third-generation camptothecin (B557342) analog that functions as a potent inhibitor of DNA topoisomerase I.[1] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication, transcription, and chromatin remodeling.[1] By inhibiting this enzyme, this compound introduces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Clinical studies have explored the potential of this compound in treating hematological malignancies, including Myelodysplastic Syndrome (MDS), a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[2][3]
These application notes provide a summary of the available preclinical data on a closely related topoisomerase I inhibitor, topotecan (B1662842), in MDS and other myeloid leukemia cell lines, offering insights into the potential efficacy and mechanism of action of this compound. Detailed protocols for key experimental assays are also provided to facilitate further research into the application of this compound in MDS.
Data Presentation
Disclaimer: Preclinical data specifically for this compound in MDS cell lines is limited in the public domain. The following tables summarize quantitative data for the related topoisomerase I inhibitor, topotecan , in the MDS cell line MUTZ-1 and other myeloid leukemia cell lines. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Topotecan in Myeloid Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| MUTZ-1 | Myelodysplastic Syndrome | 5.011 | 24 | MTT |
| MUTZ-1 | Myelodysplastic Syndrome | 1.297 | 48 | MTT |
| MUTZ-1 | Myelodysplastic Syndrome | 0.483 | 72 | MTT |
Data extracted from a study on the effects of topotecan on the MUTZ-1 MDS cell line.[4]
Table 2: Induction of Apoptosis by Topotecan in the MUTZ-1 MDS Cell Line
| Topotecan Concentration (µM) | Percentage of Apoptotic Cells (%) | Exposure Time (hours) | Assay |
| 1 | 11.69 ± 0.51 | 24 | Flow Cytometry (Annexin V) |
| 5 | 34.07 ± 1.73 | 24 | Flow Cytometry (Annexin V) |
| 10 | 48.59 ± 2.01 | 24 | Flow Cytometry (Annexin V) |
| Control (0) | 3.47 ± 0.3 | 24 | Flow Cytometry (Annexin V) |
Data extracted from a study on topotecan-induced apoptosis in MUTZ-1 cells.[4]
Table 3: Effect of Topotecan on the mRNA Expression of Apoptosis-Related Genes in HL-60 Leukemia Cells
| Gene | Function | Change in Expression | Cell Line |
| BCL2 | Anti-apoptotic | Downregulated | HL-60 |
| BCL2L12 | Anti-apoptotic | Downregulated | HL-60 |
| FAS | Pro-apoptotic (Death Receptor) | Downregulated | HL-60 |
Data from a study investigating the effect of topotecan on apoptosis-related gene expression.[5][6][7]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (as a Topoisomerase I Inhibitor)
This compound, like other camptothecin analogs, exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA lesions. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, triggering a DNA damage response. This, in turn, can lead to cell cycle arrest, primarily in the S and G2/M phases, and ultimately induce apoptosis.[8][9][10]
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Workflow for Assessing this compound Efficacy in MDS Research
A typical workflow to evaluate the anti-MDS activity of this compound would involve a series of in vitro assays to determine its cytotoxic and pro-apoptotic effects on MDS cell lines, followed by analysis of its impact on key signaling pathways.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on MDS cell lines.
Materials:
-
MDS cell line (e.g., MUTZ-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed MDS cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
MDS cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MDS cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation. For suspension cells, collect the cells directly.[13]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis
This protocol is for analyzing the expression of specific proteins (e.g., Bcl-2 family proteins) in response to this compound treatment.
Materials:
-
MDS cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDS cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[2][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
References
- 1. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Topotecan, an active new antineoplastic agent: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Topotecan and methotrexate alter expression of the apoptosis-related genes BCL2, FAS and BCL2L12 in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan and methotrexate alter expression of the apopto... [degruyterbrill.com]
- 8. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Ar-67 Solubility for Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ar-67. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation due to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Silatecan, is a third-generation, synthetic, and highly lipophilic camptothecin-based compound.[1][2][3][4][5] Its lipophilic nature leads to poor solubility in aqueous solutions, which can present significant challenges for in vitro assays, formulation development, and in vivo administration.[1] For a therapeutic agent to be effective, it must typically be in a dissolved state at the site of absorption or action.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the common methods to improve the solubility of lipophilic compounds like this compound?
There are several established techniques to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized into physical and chemical modification methods.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Modification of Crystal Habit: Utilizing amorphous forms or different polymorphs can increase solubility as these forms have lower lattice energy compared to stable crystalline forms.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its dissolution.
-
-
Chemical Modifications:
-
Use of Co-solvents: Blending water with a miscible organic solvent can increase the solubility of non-polar compounds.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, where the hydrophobic drug molecule is held within the cyclodextrin's cavity, thus increasing its solubility in water.[6]
-
Q4: Are there any known successful formulation strategies for this compound?
Yes, this compound has been clinically investigated using a formulation based on Cremophor EL, a non-ionic surfactant, and ethanol (B145695) as a co-solvent.[6][7] Additionally, an alternative formulation using a cyclodextrin (B1172386), specifically SBE-β-CD (sulfobutylether-β-cyclodextrin), has been studied and shown to be a viable alternative to the Cremophor EL-based formulation.[6]
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound in aqueous solutions.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with an aqueous buffer. | The aqueous buffer is a poor solvent for the lipophilic this compound, causing it to crash out from the initial solvent. | 1. Decrease the final aqueous concentration: Try diluting to a lower concentration of this compound.2. Incorporate a surfactant: Add a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous buffer before adding the this compound solution. The surfactant concentration should be above its critical micelle concentration (CMC).3. Use a co-solvent system: Prepare the final solution with a mixture of an organic solvent (e.g., DMSO, ethanol) and the aqueous buffer. Determine the optimal solvent/buffer ratio that maintains solubility without compromising the experimental system.4. Consider a cyclodextrin-based formulation: Pre-complex this compound with a suitable cyclodextrin (e.g., SBE-β-CD) before dilution in the aqueous buffer.[6] |
| Inconsistent results in in vitro cell-based assays. | Poor solubility and precipitation of this compound in the cell culture medium can lead to variable drug exposure to the cells. | 1. Prepare a high-concentration stock solution in DMSO: Dissolve this compound in 100% DMSO and then dilute this stock solution into the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.2. Visually inspect for precipitation: Before adding the treatment solution to the cells, carefully inspect it for any signs of precipitation. Centrifuge the solution briefly if necessary.3. Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize poorly soluble compounds. |
| Difficulty preparing a stock solution of this compound. | This compound is highly lipophilic and will not dissolve directly in aqueous buffers. | 1. Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro use.2. Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (be cautious of compound stability) and sonication can aid in dissolution. |
| Concerns about the biological effects of formulation excipients (e.g., Cremophor EL, DMSO). | The excipients used to dissolve this compound can have their own biological activities or toxicities, which may interfere with the experimental results. | 1. Run vehicle controls: Always include a control group that is treated with the same concentration of the vehicle (e.g., Cremophor EL/ethanol/saline or DMSO) as the drug-treated group.2. Minimize excipient concentration: Use the lowest possible concentration of the excipient that maintains the solubility of this compound.3. Explore alternative formulations: If excipient effects are a concern, consider alternative solubilization methods such as the use of cyclodextrins, which are often more biocompatible.[6] |
Quantitative Data Summary
| Parameter | Value/Composition | Reference |
| Aqueous Solubility | < 5 µg/mL (estimated for highly lipophilic camptothecin (B557342) derivatives) | General knowledge for the compound class |
| Clinical Formulation 1 | This compound in a Cremophor EL and ethanol diluent. | [6][7] |
| Investigational Formulation 2 | This compound in a sulfobutylether-β-cyclodextrin (SBE-β-CD) based formulation. | [6] |
Experimental Protocols & Methodologies
Below are diagrams illustrating the general workflows for two common methods of improving the solubility of a lipophilic compound like this compound.
Signaling Pathway Considerations
The mechanism of action of this compound involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. Poor solubility can impact the effective concentration of the drug reaching its intracellular target.
References
- 1. vivaoncology.com [vivaoncology.com]
- 2. This compound | C26H30N2O5Si | CID 6712744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacokinetic modeling of the blood-stable camptothecin analog this compound in two different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Ar-67 Stability in DMSO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Ar-67, a third-generation camptothecin (B557342) analog, in their experiments. The following information addresses common questions and challenges related to the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO), a frequently used solvent for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research purposes, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to create high-concentration stock solutions. It is crucial to use high-purity, anhydrous DMSO to minimize the potential for compound degradation.[1][2]
Q2: How should this compound stock solutions in DMSO be stored to ensure stability?
A2: To maintain the integrity of this compound stock solutions, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
-
Short-term storage: For use within a few weeks, store aliquots at -20°C.
-
Long-term storage: For storage extending beyond a month, -80°C is recommended to slow down potential degradation processes.[1]
Q3: What factors can influence the stability of this compound in DMSO?
A3: Several factors can impact the stability of this compound in DMSO, including:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[2]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is advisable to store this compound solutions in amber vials or otherwise protected from light.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[2]
Q4: How can I determine if my this compound stock solution has degraded?
A4: While visual indicators like precipitation or color change can suggest degradation, they are not always present. The most reliable method to assess the stability of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the purity and concentration of the parent compound over time.
Troubleshooting Guide: Common Issues with this compound DMSO Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The compound's solubility may be reduced at lower temperatures, or the DMSO may have absorbed water, decreasing solubility. | Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the compound. Ensure the solution is clear before use. For future preparations, use fresh, anhydrous DMSO.[1] |
| Inconsistent or reduced biological activity in experiments. | The concentration of the active this compound may be lower than expected due to degradation. | Prepare a fresh stock solution from solid material. To confirm degradation, analyze the old stock solution using HPLC or LC-MS. Minimize freeze-thaw cycles by using aliquots.[1] |
| Color change in the stock solution. | This may be an indication of oxidation or another form of chemical degradation. | It is best to discard the stock solution. When preparing a new stock, consider purging the vial headspace with an inert gas like argon or nitrogen if the compound is suspected to be oxygen-sensitive.[2] |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO at various temperatures using HPLC analysis.
1. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or HPLC vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
Incubators or water baths set to desired temperatures (e.g., -80°C, -20°C, 4°C, and Room Temperature)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Aliquot Samples: Distribute the stock solution into multiple amber vials for each storage temperature and time point.
-
Time Zero (T=0) Analysis: Immediately analyze a freshly prepared aliquot by HPLC to establish the initial purity and peak area of this compound. This will serve as the baseline.
-
Incubation: Store the aliquots at the different temperatures: -80°C, -20°C, 4°C, and room temperature (approximately 20-25°C).
-
Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each temperature condition.
-
HPLC Analysis: Allow the samples to thaw and reach room temperature. Analyze each sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: For each time point and temperature, calculate the percentage of this compound remaining by comparing the peak area of the parent compound to the peak area at T=0.
Data Presentation: Example Stability of this compound in DMSO
The following table illustrates how to present the quantitative data from a stability study. Note: This is hypothetical data for illustrative purposes.
| Storage Temperature | Time Point | % this compound Remaining (Hypothetical) | Observations |
| -80°C | 1 Month | 99.5% | No significant degradation |
| 3 Months | 99.2% | No significant degradation | |
| -20°C | 1 Month | 98.8% | Minor degradation |
| 3 Months | 97.5% | Slight degradation | |
| 4°C | 1 Week | 95.3% | Noticeable degradation |
| 1 Month | 88.1% | Significant degradation | |
| Room Temp (~22°C) | 24 Hours | 92.0% | Rapid degradation |
| 1 Week | 75.4% | Severe degradation |
Visualizations
Experimental Workflow for this compound Stability Assessment
References
Technical Support Center: Overcoming Ar-67 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ar-67 in cellular assays. This compound is a third-generation camptothecin-based compound designed to target Topoisomerase I (Top I) for cancer therapy.[1] However, like many small molecule inhibitors, it can exhibit off-target activities that may lead to misleading experimental outcomes. This guide will help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Topoisomerase I (Top I), a crucial enzyme involved in DNA replication and transcription.[2][3] By binding to the Top I-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][4]
Q2: What are the potential off-target effects of this compound?
While primarily a Top I inhibitor, this compound has been reported to have off-target activities. Notably, it was investigated as an inhibitor of the serine/threonine kinase AKT, a key component of the PI3K/AKT signaling pathway, although its development for this target was discontinued (B1498344).[2] This suggests that this compound may influence cellular processes regulated by AKT, such as cell survival, proliferation, and metabolism, independently of its effect on Top I.
Q3: What are the common signs of off-target effects in my cellular assays with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with other Top I inhibitors: Observing a cellular phenotype with this compound that is not replicated by other structurally different Top I inhibitors (e.g., topotecan, irinotecan).
-
Inconsistent results with genetic validation: The phenotype observed with this compound treatment is not recapitulated by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Topoisomerase I.
-
Effects at high concentrations: The observed phenotype only occurs at concentrations of this compound significantly higher than its reported IC50 for Top I inhibition.
-
Unexpected changes in signaling pathways: Observing modulation of pathways not directly linked to Top I inhibition, such as the PI3K/AKT pathway.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
If you suspect off-target effects are influencing your results, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow to differentiate on-target and off-target effects of this compound.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | Top I Inhibition (%) | Cell Viability (%) | p-AKT (Ser473) Level (Normalized) |
| 1 | 95 | 85 | 0.95 |
| 10 | 98 | 50 | 0.80 |
| 100 | 99 | 20 | 0.60 |
| 1000 | 99 | 10 | 0.30 |
| 10000 | 99 | 5 | 0.10 |
This table illustrates that while Top I is inhibited at low nanomolar concentrations, effects on p-AKT may require higher concentrations, suggesting a potential off-target interaction.
Guide 2: Investigating PI3K/AKT Pathway Involvement
Given the history of this compound as a discontinued AKT inhibitor, it is crucial to assess its impact on this pathway.
dot
Caption: Workflow to investigate the involvement of the PI3K/AKT pathway in this compound's effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the verification of this compound target engagement with Topoisomerase I in intact cells.[5][6][7]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control or this compound at the desired concentration for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the levels of soluble Topoisomerase I by Western blotting. Increased thermal stability of Top I in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT pathway.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with vehicle control or varying concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: CRISPR/Cas9-mediated TOP1 Knockout
This protocol creates a Topoisomerase I knockout cell line to definitively test for on-target effects.
Methodology:
-
gRNA Design and Cloning: Design and clone a gRNA targeting a conserved exon of the TOP1 gene into a Cas9-expressing vector.
-
Transfection: Transfect the target cells with the gRNA/Cas9 plasmid.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Expand the clones and screen for TOP1 knockout by Western blotting and Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Treat the validated TOP1 knockout and wild-type control cells with this compound and assess the phenotype of interest. The absence of the phenotype in knockout cells confirms an on-target effect.
Signaling Pathway Diagrams
dot
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Optimizing Ar-67 dosage to minimize toxicity in vivo
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers using the novel Kinase-X inhibitor, Ar-67, in preclinical in vivo experiments. The following information is based on internal validation studies and should be used as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
For initial efficacy studies, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. This dose was found to be efficacious with a manageable toxicity profile in initial studies. However, the optimal dose may vary depending on the tumor model and mouse strain, so a dose-response study is highly recommended.
Q2: We are observing significant weight loss (>15%) in our treatment group. What are the recommended steps?
Significant body weight loss is a primary indicator of toxicity. If you observe weight loss exceeding 15%, we recommend the following actions:
-
Immediate Action: Reduce the dosage by 50% for the affected cohort.
-
Monitoring: Increase the frequency of animal monitoring to twice daily.
-
Dosing Schedule: Consider switching to an intermittent dosing schedule (e.g., one day on, one day off) to allow for animal recovery.
-
Supportive Care: Ensure easy access to hydration and nutritional supplements.
Q3: The anti-tumor efficacy of this compound is lower than expected in our model. How can we troubleshoot this?
Several factors can contribute to lower-than-expected efficacy:
-
Drug Formulation: Ensure this compound is fully dissolved or suspended in the recommended vehicle (e.g., 0.5% methylcellulose) immediately before administration.
-
Pharmacokinetics: Consider conducting a pilot pharmacokinetic study in your specific mouse strain to ensure adequate drug exposure.
-
Tumor Model Resistance: The tumor model itself may have intrinsic or acquired resistance to Kinase-X inhibition. Confirm target engagement with a pharmacodynamic study (e.g., Western blot for phosphorylated Kinase-X in tumor lysates).
-
Dosing: It may be necessary to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) that can be administered for improved efficacy.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High Animal Mortality (Non-tumor related) | Dosage exceeds the Maximum Tolerated Dose (MTD). | Immediately halt the study. Re-evaluate the MTD with a formal dose-escalation study. Review formulation for any potential vehicle-related toxicity. |
| Inconsistent Tumor Growth Inhibition | Improper drug formulation or administration. | Ensure consistent and complete dosing for each animal. Vortex the drug suspension before each gavage to prevent settling. |
| Biological variability in the tumor model. | Increase the cohort size to improve statistical power. Ensure tumors are of a uniform size at the start of treatment. | |
| No measurable drug in plasma samples | Rapid metabolism or poor absorption. | Verify the route of administration is correct. Consider an alternative formulation or a different route (e.g., intraperitoneal injection). |
| Issues with the analytical method. | Run control samples to validate the plasma analysis method (e.g., LC-MS/MS). |
Quantitative Data Summary
Table 1: Summary of Dose-Response and Toxicity in a Murine Xenograft Model
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Mortality Rate (%) |
| 10 | 35% | -2% | 0% |
| 25 | 68% | -8% | 0% |
| 50 | 85% | -18% | 10% |
| 75 | 92% | -25% | 40% |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Time to max concentration) | 2 hours |
| Cmax (Max concentration at 25 mg/kg) | 1.2 µM |
| Half-life (t½) | 6 hours |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy study (e.g., BALB/c nude).
-
Cohort Design: Assign 3-5 mice per dose group.
-
Dose Escalation: Begin with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25, 50, 75, 100 mg/kg).
-
Administration: Administer this compound daily for 14 consecutive days via the intended route (e.g., oral gavage).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and mortality daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Begin daily administration of this compound at the predetermined optimal dose. The control group should receive the vehicle only.
-
Measurements: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
Visualizations
Ar-67 Technical Support Center: Managing Treatment-Induced Neutropenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing neutropenia, a potential side effect observed during preclinical and clinical research involving Ar-67, a third-generation camptothecin (B557342) analog that inhibits DNA Topoisomerase I.[1][2] The information herein is based on established principles for managing drug-induced neutropenia.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: An unexpected drop in Absolute Neutrophil Count (ANC) has been observed in a subject. What are the immediate steps?
A1:
-
Verify the Count: If possible, repeat the Complete Blood Count (CBC) with differential to confirm the finding and rule out sample or instrument error.
-
Grade the Severity: Use the Neutropenia Grading Table (see Table 1) to classify the severity of the event. This is critical for determining the next steps.
-
Assess Clinical Signs: Check the subject for clinical signs of infection, such as fever, lethargy, or inflammation at injection sites. Febrile neutropenia (fever with Grade 3 or 4 neutropenia) requires immediate attention.[3]
-
Review Dosing Records: Confirm the timing of the last this compound dose. Drug-induced neutropenia typically occurs within a predictable window post-administration.
-
Consider Dose Modification: Depending on the grade of neutropenia and study protocol, withholding the next dose of this compound is a primary step.[2][4] For severe or recurrent neutropenia, a dose reduction for subsequent cycles may be required as outlined in your protocol (see Table 2 for an example).
-
Initiate Supportive Care: If specified in the experimental protocol, consider the administration of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production.[5][6][7] G-CSF should typically be administered 24-72 hours after the last chemotherapy dose.
Q2: How do I decide whether to use Granulocyte Colony-Stimulating Factor (G-CSF) as a prophylactic measure?
A2: The decision for primary prophylaxis with G-CSF depends on the anticipated risk of febrile neutropenia (FN). Clinical guidelines often recommend prophylactic G-CSF when the risk of FN is 20% or higher.[5][8] For a novel agent like this compound, this risk may be determined from initial dose-escalation studies. Consider prophylaxis in subject populations with additional risk factors, such as advanced age (>65 years), pre-existing neutropenia, or extensive prior myelosuppressive treatment.[5]
Q3: A subject has developed febrile neutropenia. What is the appropriate course of action in a research setting?
A3: Febrile neutropenia is a medical emergency.
-
Immediate Discontinuation: Immediately withhold this compound treatment.
-
Infection Workup: As per protocol, collect appropriate samples (e.g., blood cultures) to identify a potential causative pathogen.
-
Broad-Spectrum Antibiotics: Initiate empiric broad-spectrum antibiotic therapy without delay. The choice of antibiotic should be guided by institutional protocols and local resistance patterns.[9]
-
G-CSF Administration: The use of G-CSF in patients with established febrile neutropenia is considered for high-risk individuals, such as those with expected prolonged neutropenia (>10 days), sepsis, or invasive fungal infections. However, G-CSF should not be used routinely as an adjunct to antibiotics in all cases of febrile neutropenia.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced neutropenia?
A1: As a camptothecin analog, this compound inhibits DNA Topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] This action is cytotoxic to rapidly dividing cells. Neutrophils have a short lifespan and are produced continuously from rapidly proliferating myeloid progenitor cells in the bone marrow. By disrupting DNA replication in these progenitor cells, this compound can cause decreased production of mature neutrophils, leading to neutropenia.[4] This is a common mechanism for chemotherapy-induced neutropenia.
Q2: How is neutropenia severity graded?
A2: Neutropenia severity is graded based on the Absolute Neutrophil Count (ANC). The most widely used scale is the Common Terminology Criteria for Adverse Events (CTCAE). The grades are intended to correlate with the risk of infection.[10]
Q3: What is the formula for calculating the Absolute Neutrophil Count (ANC)?
A3: The ANC is calculated from the Complete Blood Count (CBC) with differential. The formula is: ANC (cells/µL) = Total White Blood Cell (WBC) count × [(% Segmented Neutrophils + % Band Neutrophils) ÷ 100].[11]
Q4: What are the key differences between standard filgrastim (B1168352) (G-CSF) and pegfilgrastim?
A4: Both are forms of G-CSF used to stimulate neutrophil production.
-
Filgrastim: A shorter-acting agent that requires daily subcutaneous injections until neutrophil recovery.
-
Pegfilgrastim: A long-acting form created by attaching a polyethylene (B3416737) glycol (PEG) molecule to filgrastim.[7][12] This modification prolongs its half-life, allowing for a single injection per treatment cycle.[7][12]
III. Data Presentation
Table 1: Neutropenia Grading
This table summarizes the grading of neutropenia based on the Absolute Neutrophil Count (ANC), adapted from the NCI CTCAE v5.0.[13]
| Grade | Description | ANC (cells/µL) |
| 1 | Mild | < Lower Limit of Normal (LLN) - 1,500 |
| 2 | Moderate | 1,000 to < 1,500 |
| 3 | Severe | 500 to < 1,000 |
| 4 | Life-threatening | < 500 |
| 5 | Death | N/A |
Table 2: Example Dose Modification Protocol for this compound
This table provides a hypothetical dose modification schedule for managing neutropenia during a clinical trial. Actual modifications must follow the approved study protocol.
| Neutropenia Grade Observed in Previous Cycle | Action for Next Cycle | This compound Dose Adjustment | G-CSF Support |
| Grade 1-2 | Continue Treatment | No change | Not routinely indicated |
| Grade 3 | Withhold until ANC ≥ 1,500/µL | Reduce dose by 1 level | Consider secondary prophylaxis |
| Grade 4 (non-febrile) | Withhold until ANC ≥ 1,500/µL | Reduce dose by 1 level | Recommended |
| Febrile Neutropenia | Withhold until ANC ≥ 1,500/µL & resolution of fever | Reduce dose by 2 levels | Recommended |
IV. Experimental Protocols
Protocol: Determination of Absolute Neutrophil Count (ANC)
1. Objective: To accurately quantify the number of neutrophils in a whole blood sample.
2. Materials:
-
Whole blood sample collected in an EDTA (purple-top) tube.
-
Automated hematology analyzer.
-
Microscope slides.
-
Staining reagents (e.g., Wright-Giemsa stain).
-
Microscope with oil immersion lens.
3. Methodology:
-
Step 1: Sample Collection & Handling
-
Collect 2-3 mL of whole blood via standard venipuncture into an EDTA tube.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation.
-
Analyze the sample within 6 hours of collection for optimal accuracy.
-
-
Step 2: Automated Analysis
-
Ensure the automated hematology analyzer is calibrated and has passed daily quality control checks.
-
Run the whole blood sample to obtain a Complete Blood Count (CBC) with a 5-part differential.
-
The analyzer will provide values for:
-
Total White Blood Cell (WBC) count (expressed in K/µL or x10³/µL).
-
Percentage of neutrophils (%NEUT).
-
-
-
Step 3: Manual Differential (If Required)
-
A manual differential is performed to verify automated results, especially when the analyzer flags abnormal cell populations.
-
Prepare a blood smear on a microscope slide and allow it to air dry.
-
Stain the smear using a Wright-Giemsa or similar stain.
-
Under a microscope (100x oil immersion), count and classify 100 white blood cells, noting the percentage of segmented (mature) neutrophils and band (immature) neutrophils.
-
-
Step 4: ANC Calculation
-
Use the values obtained from the CBC to calculate the ANC.
-
Formula: ANC = WBC (cells/µL) x [ (% Segmented Neutrophils + % Band Neutrophils) / 100 ].[11]
-
Example Calculation:
-
WBC Count = 2,500 cells/µL
-
Segmented Neutrophils = 30%
-
Band Neutrophils = 2%
-
ANC = 2,500 x [ (30 + 2) / 100 ] = 2,500 x 0.32 = 800 cells/µL.
-
Result: This subject has Grade 3 (severe) neutropenia.
-
-
4. Quality Control:
-
If the automated ANC and manual ANC differ significantly, a review by a senior laboratory professional is warranted.
-
Be aware that automated counts may be less reliable in samples with abnormal cells.
V. Visualizations
Diagrams of Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced neutropenia.
Caption: Experimental workflow for monitoring and managing neutropenia.
Caption: Logical decision tree for this compound dose modification.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 4. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 6. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How I Treat Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A paradigm shift in neutrophil adverse event grading: Why now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nursingcenter.com [nursingcenter.com]
- 12. [PDF] Review: Drug-induced neutropenia--pathophysiology, clinical features, and management. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent Ar-67 results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ar-67 in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from the published data. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors. Here are the most common causes and troubleshooting steps:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times. High-passage number cells can exhibit altered signaling and drug sensitivity. We recommend using cells for no more than 10-15 passages from the original stock.
-
Reagent Preparation: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and has been stored correctly. Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots of the stock solution.
-
Assay-Specific Parameters: The IC50 value can be influenced by the cell seeding density, treatment duration, and the type of viability assay used. Refer to the table below for recommended parameters.
Q2: I am observing high levels of cell death in my vehicle control (DMSO) treated cells. How can I resolve this?
A2: High toxicity in vehicle controls is usually due to the final concentration of the solvent.
-
DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%. We recommend that the final concentration of DMSO in your culture medium does not exceed 0.1%.
-
DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.
Q3: this compound is not showing the expected decrease in the phosphorylation of downstream targets in my Western blot. What should I check?
A3: If this compound is not inhibiting its target as expected, consider the following:
-
Treatment Time and Concentration: Ensure you are using the recommended concentration and that the treatment duration is sufficient to observe a change in protein phosphorylation. For initial experiments, we suggest a time-course experiment (e.g., 1, 6, 12, 24 hours).
-
Cellular Health: Make sure the cells were healthy and not overly confluent at the time of treatment, as this can affect signaling pathways.
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | IC50 (MTT Assay) |
| MCF-7 | Breast Cancer | 5,000 | 50 nM |
| A549 | Lung Cancer | 4,000 | 120 nM |
| HCT116 | Colon Cancer | 6,000 | 75 nM |
| U-87 MG | Glioblastoma | 8,000 | 250 nM |
Table 2: Recommended this compound Concentration Ranges for Common In Vitro Assays
| Assay | Recommended Concentration Range | Recommended Incubation Time |
| Western Blot (p-Target) | 100 - 500 nM | 1 - 24 hours |
| Apoptosis Assay (Annexin V) | 50 - 250 nM | 24 - 72 hours |
| Cell Cycle Analysis | 50 - 250 nM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Target Phosphorylation
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for the appropriate duration.
-
Aspirate the medium, wash the cells with ice-cold PBS, and add 100 µL of lysis buffer (containing protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visual Guides
Caption: Fictional signaling pathway showing this compound inhibiting Kinase X.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Logical relationship between a problem, causes, and solutions.
Impact of serum proteins on Ar-67 lactone stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ar-67 lactone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound lactone is rapidly degrading in my in vitro assay. What are the potential causes?
A1: Rapid degradation of the this compound lactone is a common issue and can be attributed to several factors:
-
pH of the Medium: The stability of the this compound lactone is highly pH-dependent. The lactone ring is susceptible to hydrolysis under neutral to alkaline conditions, leading to the formation of the inactive carboxylate form. Ensure your experimental medium is buffered to a slightly acidic pH (below 7.0) if permissible for your assay.
-
Presence of Serum Proteins: Serum proteins, particularly human serum albumin (HSA), can significantly accelerate the hydrolysis of the lactone ring.[1] HSA has a higher binding affinity for the carboxylate form, which shifts the equilibrium away from the active lactone.[1]
-
Esterase Activity: Your cell culture medium or serum may contain esterases, enzymes that can directly catalyze the hydrolysis of the lactone bond.
Q2: How does the presence of whole blood components affect this compound lactone stability compared to serum or plasma?
A2: this compound, being a lipophilic compound, exhibits greater stability in whole blood compared to plasma or serum.[2] This is because the lactone form can partition into the lipid bilayers of red blood cell membranes.[1][2] This sequestration protects the lactone from hydrolysis by serum components like albumin and esterases. Therefore, if your experimental design allows, conducting studies in whole blood may better reflect the in vivo stability of the compound.
Q3: I am observing inconsistent results in my stability studies. What are some troubleshooting steps?
A3: Inconsistent results can arise from several sources. Consider the following troubleshooting steps:
-
Standardize Sample Handling: Ensure a consistent and rapid protocol for sample preparation, especially when working with serum or plasma. Delays in processing can lead to variable degradation.
-
Control for pH Changes: Monitor and control the pH of your incubation media throughout the experiment.
-
Pre-screen for Esterase Activity: If using biological matrices, consider pre-screening for esterase activity to understand its potential contribution to lactone hydrolysis.
-
Use a Validated Analytical Method: Employ a validated and sensitive analytical method, such as the HPLC method described below, to accurately quantify the lactone and carboxylate forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound lactone from serum/plasma samples. | 1. Rapid hydrolysis during sample processing. 2. Inefficient extraction. | 1. Work quickly and on ice. Acidify the sample immediately after collection if possible. 2. Optimize your protein precipitation and extraction protocol. Ensure complete precipitation and efficient recovery of the analyte. |
| High variability between replicate experiments. | 1. Inconsistent incubation times or temperatures. 2. Fluctuation in the pH of the buffer/medium. 3. Variable enzymatic activity in the biological matrix. | 1. Use a calibrated incubator and precise timing for all steps. 2. Prepare fresh buffers for each experiment and verify the pH. 3. Pool biological matrix from multiple donors if possible to average out individual differences in enzyme activity. |
| Unexpectedly fast conversion to the carboxylate form. | 1. Presence of high concentrations of human serum albumin. 2. High esterase activity. | 1. Consider using protein-free media or a medium with a lower, defined concentration of albumin for initial studies. 2. Investigate the use of esterase inhibitors if they do not interfere with your primary experimental goals. |
Experimental Protocols
Protocol: In Vitro Stability of this compound Lactone in Human Serum
This protocol outlines a method to assess the stability of this compound lactone in human serum by quantifying the lactone and its hydrolyzed carboxylate form over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound lactone stock solution (in DMSO)
-
Human serum (pooled from healthy donors)
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol (B129727) (ice-cold)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.15 M, pH 6.5)
-
HPLC system with fluorescence detection (Excitation: 380 nm, Emission: 560 nm)
-
C18 reverse-phase HPLC column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation:
-
Pre-warm human serum and PBS to 37°C.
-
Prepare a working solution of this compound lactone in PBS.
-
-
Incubation:
-
In a microcentrifuge tube, mix the this compound lactone working solution with pre-warmed human serum to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to a new microcentrifuge tube containing 3 volumes of ice-cold methanol to precipitate proteins and quench the reaction.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the analytes isocratically with a mobile phase of 0.15 M ammonium acetate buffer (pH 6.5) and acetonitrile (65:35, v/v).
-
Monitor the elution of this compound lactone and its carboxylate form using a fluorescence detector.
-
Quantify the peak areas corresponding to the lactone and carboxylate forms.
-
-
Data Analysis:
-
Calculate the percentage of this compound lactone remaining at each time point relative to the amount at time 0.
-
Plot the percentage of lactone remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Quantitative Data Summary
While specific kinetic data for this compound lactone hydrolysis in the presence of isolated serum proteins is not extensively published, the following table summarizes the known interactions and their qualitative impact.
| Serum Component | Interaction with this compound | Impact on Lactone Stability |
| Human Serum Albumin (HSA) | Preferentially binds to the open-ring carboxylate form.[1] | Decreases lactone stability by shifting the equilibrium towards the inactive carboxylate.[1] |
| Gamma-Globulins | High-affinity binding to the carboxylate form of camptothecins is not observed.[1] | Likely has a minimal direct impact on lactone stability compared to HSA. |
| Esterases | Catalyze the hydrolysis of the lactone ring. | Directly decreases lactone stability through enzymatic degradation. |
| Red Blood Cells | The lipophilic lactone form partitions into the lipid bilayer.[1][2] | Increases lactone stability in whole blood by protecting it from plasma components.[1][2] |
Visualizations
Logical Workflow for this compound Lactone Stability Assay
Caption: Experimental workflow for assessing this compound lactone stability.
Signaling Pathway: Impact of Serum Proteins on this compound Lactone
Caption: Influence of serum proteins on this compound lactone equilibrium.
References
Technical Support Center: Mitigating Ar-67-Induced Gastrointestinal Toxicity
Disclaimer: The following information is provided for research and informational purposes only. "Ar-67" is not a recognized investigational or approved drug. The content below is based on general principles of managing gastrointestinal toxicity associated with cytotoxic agents and is intended to serve as a hypothetical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced gastrointestinal (GI) toxicity?
A1: this compound-induced gastrointestinal toxicity refers to the adverse effects observed in the digestive tract following administration of the hypothetical compound this compound. These toxicities are presumed to result from damage to the rapidly dividing cells of the intestinal lining, leading to a range of symptoms. Common chemotherapy-induced GI symptoms include nausea, vomiting, diarrhea, constipation, mucositis, and abdominal pain.[1][2]
Q2: What are the common symptoms of this compound-induced GI toxicity to monitor for in my animal models?
A2: In preclinical models, researchers should monitor for signs of GI distress, which may include weight loss, diarrhea, decreased food and water intake, lethargy, and ruffled fur.[1] Post-mortem analysis may reveal intestinal inflammation, villous atrophy, and crypt cell loss.
Q3: Are there any known mechanisms for this compound-induced GI toxicity?
A3: While specific mechanisms for the hypothetical this compound are unknown, GI toxicity from cytotoxic agents generally involves direct damage to the intestinal epithelium, induction of apoptosis in crypt cells, inflammation, and alterations in the gut microbiome.[1][3] These events disrupt the intestinal barrier function, leading to the observed clinical signs.
Q4: What are the initial steps I should take if I observe severe GI toxicity in my experimental animals?
A4: If severe GI toxicity is observed, it is crucial to provide supportive care, which may include fluid and electrolyte replacement to prevent dehydration from diarrhea and vomiting. Depending on the severity and the experimental protocol, dose reduction or temporary discontinuation of this compound may be necessary. Consultation with the institutional animal care and use committee (IACUC) is recommended to ensure humane treatment.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of diarrhea in animal models treated with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High dose of this compound | Perform a dose-response study to identify the maximum tolerated dose (MTD) with acceptable GI toxicity. | Establishment of a therapeutic window with manageable side effects. |
| Dehydration and electrolyte imbalance | Administer subcutaneous or intraperitoneal fluids (e.g., saline, Ringer's lactate). | Improved hydration status, reduced morbidity, and mortality. |
| Alteration of gut microbiota | Consider co-administration of probiotics or prebiotics. Fecal microbiota transplantation (FMT) from healthy donors could be explored in advanced studies. | Restoration of a healthier gut microbiome, potentially reducing diarrhea severity. |
| Increased intestinal inflammation | Administer anti-inflammatory agents as a co-treatment, if it does not interfere with the primary experimental endpoints. | Reduction in inflammatory markers and clinical signs of diarrhea. |
Issue 2: Significant weight loss in animals receiving this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decreased food intake due to nausea or anorexia | Provide highly palatable and easily digestible food. Consider nutritional supplements. | Maintenance of body weight and improved overall health of the animals. |
| Malabsorption due to intestinal damage | Analyze fecal samples for nutrient content to confirm malabsorption. If confirmed, consider agents that protect the intestinal lining. | Improved nutrient absorption and reduced weight loss. |
| Systemic toxicity beyond the GI tract | Conduct a comprehensive toxicity assessment, including blood work and histopathology of other organs, to rule out other organ damage. | Identification of other potential toxicities that may contribute to weight loss. |
Experimental Protocols
Protocol 1: Assessment of Intestinal Permeability
This protocol is adapted from studies on chemotherapy-induced intestinal damage and can be used to quantify the extent of this compound-induced gut barrier dysfunction.[1]
Objective: To measure intestinal permeability in vivo using a fluorescently labeled, non-absorbable marker.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Fast animals for 4-6 hours (with free access to water) before the experiment.
-
Administer FITC-dextran (e.g., 44 mg/100 g body weight) dissolved in PBS via oral gavage.
-
Four hours post-gavage, collect blood via cardiac puncture or another approved method into heparinized tubes.
-
Centrifuge the blood at 3000 x g for 10 minutes to separate the plasma.
-
Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.
-
Increased plasma concentrations of FITC-dextran in the this compound treated group compared to the control group indicate increased intestinal permeability.
Signaling Pathways and Workflows
Diagram 1: Hypothetical Signaling Pathway of this compound-Induced GI Toxicity
This diagram illustrates a potential mechanism by which a cytotoxic agent like this compound could induce gastrointestinal damage.
References
- 1. Chemotherapy-induced gastrointestinal toxicity is associated with changes in serum and urine metabolome and fecal microbiota in male Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrointestinal side effects of cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological Mechanisms of Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Dose-limiting toxicities of Ar-67 in phase I clinical trials.
Technical Support Center: Ar-67 Phase I Clinical Trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It addresses specific questions regarding the dose-limiting toxicities (DLTs) observed in phase I clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 7-t-butyldimethylsilyl-10-hydroxycamptothecin, is a novel, third-generation camptothecin (B557342) analog.[1] Its primary mechanism of action is the inhibition of DNA Topoisomerase I (Topo I), an essential enzyme that relaxes DNA supercoiling during replication and transcription.[2][3] this compound is chemically modified to be more lipophilic and stable in the bloodstream, allowing its active lactone form to be more readily available for cell penetration and therapeutic effect.[1][4]
Q2: What were the primary dose-limiting toxicities (DLTs) identified for this compound in its phase I solid tumor trial?
A2: The primary DLTs observed in the phase I trial for adults with refractory solid tumors were hematological and constitutional.[1][2] Specifically, the DLTs included Grade 4 febrile neutropenia, Grade 3 fatigue, and Grade 4 thrombocytopenia.[1]
Q3: At which dose levels did the DLTs occur?
A3: DLTs were observed at the three highest dosage levels tested.[1]
-
12.4 mg/m²/day: Two out of two patients experienced DLTs (Grade 4 febrile neutropenia and Grade 3 fatigue).[1]
-
8.9 mg/m²/day: Two out of four patients experienced a DLT (Grade 4 thrombocytopenia).[1]
-
7.5 mg/m²/day: One out of seven patients experienced a DLT (Grade 4 thrombocytopenia).[1]
Q4: What was the determined Maximum Tolerated Dose (MTD) and the recommended Phase II dose?
A4: The Maximum Tolerated Dose (MTD) was established at 7.5 mg/m²/day.[1][2] Based on the safety and toxicity profile, the recommended dose for Phase II trials is 7.5 mg/m²/day, administered intravenously for 5 consecutive days in a 21-day cycle.[1]
Q5: What were the most common Grade 3 and 4 toxicities observed, regardless of whether they were dose-limiting?
A5: The most common Grade 3 and 4 toxicities reported as at least possibly related to this compound were primarily hematologic. They included leukocytopenia (23%), thrombocytopenia (15.4%), fatigue (15.4%), neutropenia (11.5%), and anemia (11.5%).[1] Notably, no diarrhea was observed in this trial, a common side effect of other camptothecins.[1]
Q6: How should I monitor for potential toxicities during my experiments?
A6: Based on the phase I trial protocol, frequent monitoring of blood counts is critical. Complete blood counts should be checked regularly to monitor for leukopenia, neutropenia, thrombocytopenia, and anemia. Close observation for constitutional symptoms like fatigue is also essential. Toxicity grading should be performed using a standardized system, such as the National Cancer Institute Common Toxicity Criteria for Adverse Events (CTCAE).[1]
Q7: What was the protocol for managing DLTs in the clinical trial?
A7: In the phase I trial, if a patient experienced a DLT, the dosage was reduced by one level for subsequent cycles.[1] Treatment was paused until blood counts recovered (ANC ≥ 1,500/μL and platelets > 100,000/μL) and non-hematologic toxicities resolved to less than Grade 2. A maximum of two dose reductions were permitted per patient.[1] The routine use of colony-stimulating factors was not permitted during the first cycle when DLTs were being assessed.[1]
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in this compound Phase I Solid Tumor Trial
| Dose Level (mg/m²/day) | Number of Patients Treated | Number of Patients with DLTs | Specific Dose-Limiting Toxicity |
| 12.4 | 2 | 2 | Grade 4 Febrile Neutropenia (n=1), Grade 3 Fatigue (n=1) |
| 8.9 | 4 | 2 | Grade 4 Thrombocytopenia |
| 7.5 | 7 | 1 | Grade 4 Thrombocytopenia |
Source: Data compiled from the Phase I study of this compound in adult patients with refractory or metastatic solid malignancies.[1]
Experimental Protocols & Visualizations
Protocol: DLT Assessment in Phase I Trial
The phase I trial for this compound utilized an accelerated titration trial design to determine the MTD.[1] Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria version 3.0 (CTCAE 3.0). A DLT was defined as specific adverse events occurring during the first cycle of treatment, including prolonged high-grade neutropenia, severe thrombocytopenia, or significant non-hematologic toxicities.[1] The workflow for dose escalation and DLT determination is a critical protocol for researchers to understand.
Caption: Workflow for Dose Escalation and DLT Assessment in the this compound Phase I Trial.
Signaling Pathway: Mechanism of Action
This compound is a camptothecin analog that targets the DNA Topoisomerase I (Topo I) enzyme. During DNA replication, Topo I creates a temporary single-strand break to relieve torsional stress. This compound stabilizes the covalent complex formed between Topo I and DNA (known as the cleavable complex).[2] When the replication fork collides with this stabilized complex, it leads to a permanent, lethal double-strand break, ultimately triggering apoptosis (programmed cell death).
Caption: this compound stabilizes the Topo I-DNA complex, leading to lethal double-strand breaks.
References
- 1. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. vivaoncology.com [vivaoncology.com]
Technical Support Center: Purity and Degradation Analysis of Ar-67
Disclaimer: "Ar-67" is not a recognized chemical entity in public scientific literature. This guide provides a general framework and methodologies applicable to the purity and degradation analysis of a novel small molecule active pharmaceutical ingredient (API), hereafter referred to as this compound.
This technical support center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in assessing the purity of this compound and characterizing its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is API purity assessment and why is it crucial?
A1: Purity assessment is the process of detecting and quantifying any unwanted chemical substances, known as impurities, in an API.[1] It is a critical step in drug development because impurities can impact the quality, safety, and efficacy of the final pharmaceutical product, potentially causing serious health hazards.[1] Regulatory agencies like the FDA and EMA have stringent requirements for impurity levels to ensure patient safety.[2][3]
Q2: What are degradation products and how are they formed?
A2: Degradation products are impurities that result from chemical changes in the drug substance over time.[4] These changes can be caused by exposure to environmental factors such as light, temperature, humidity, and pH, or by interaction with other components in the formulation.[4][5] Common chemical degradation pathways include hydrolysis, oxidation, photolysis, and thermal degradation.[5][6]
Q3: What are the primary analytical techniques for assessing the purity and degradation products of this compound?
A3: A variety of analytical methods are used to assess purity and identify degradation products. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its precision in separating complex mixtures.[2] Other essential techniques include Gas Chromatography (GC) for volatile impurities, and Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), for identifying and structurally characterizing impurities.[2][7]
Q4: What is a forced degradation study and what is its purpose?
A4: A forced degradation or stress testing study involves intentionally subjecting a drug substance to harsh conditions that are more severe than accelerated stability conditions.[8][9] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods, ensuring they are "stability-indicating."[8][10][11] These studies are a key component of regulatory submissions for new drugs.[12]
Q5: What are the major chemical degradation pathways for a small molecule like this compound?
A5: The most common chemical degradation pathways for small molecule drugs are:
-
Hydrolysis: A reaction with water, often catalyzed by acids or bases, that can cleave functional groups like esters and amides.[5][6]
-
Oxidation: A reaction with oxygen, which can be accelerated by light, heat, or metal ions.[5]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[5]
-
Thermal Degradation: Decomposition induced by exposure to high temperatures.[5]
Q6: What are the regulatory guidelines concerning impurities in a new drug substance?
A6: The International Council for Harmonisation (ICH) provides key guidelines. ICH Q3A(R2) specifically addresses impurities in new drug substances, outlining thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][13][14] Any impurity found above the identification threshold must be structurally characterized.[14][15]
Troubleshooting Guides
Q: I see an unexpected peak in my HPLC chromatogram. What should I do?
A: The sudden appearance of an unknown peak requires a systematic investigation to determine if it is real and to identify its source.[16]
-
Confirm the Peak is Real: Re-inject the same sample to check for reproducibility.
-
Rule out System Artifacts: Inject a solvent blank (mobile phase) to see if the peak originates from the solvent or system carryover.[15][17] If the peak is present, it may be due to contamination in the mobile phase, glassware, or system tubing.[15]
-
Check the Placebo: If this compound is in a formulation, inject a placebo (all excipients without the API) to rule out peaks originating from formulation components.[15][17]
-
Investigate the Source: If the peak is confirmed to be related to the this compound sample, it could be a raw material impurity, a new degradation product, or a contaminant from sample preparation.[16] Proceed with identification techniques like LC-MS.
Q: My HPLC purity results are not reproducible. What are the common causes?
A: Lack of reproducibility can stem from multiple sources within the HPLC system, method, or sample preparation.
-
Mobile Phase Issues: Incorrect composition, insufficient degassing (leading to air bubbles), or use of immiscible solvents can cause retention time drift and inconsistent results.[18] Always use high-purity, HPLC-grade solvents.[19]
-
System Leaks: Check for loose fittings, as leaks can cause pressure fluctuations and affect flow rate accuracy.[18][19]
-
Column Issues: Poor column equilibration, temperature fluctuations, or column degradation can lead to shifting retention times.[18] Using a column oven is recommended for temperature control.[18]
-
Injector Problems: Incompletely filled sample loops or incompatibility between the injection solvent and the mobile phase can cause variable peak heights and shapes.[20]
-
Sample Preparation: Inconsistent sample dilution, incomplete dissolution, or sample instability in the chosen solvent can all lead to poor reproducibility.
Q: How much degradation is considered sufficient in a forced degradation study?
A: The goal is to generate detectable levels of degradation products without excessively breaking down the main compound.[12] A degradation level of 5-20% of the active ingredient is generally considered adequate for validating a stability-indicating method.[9] If degradation exceeds 20%, the stress conditions should be made less harsh.[12]
Q: this compound shows no degradation under initial stress conditions. What should I do next?
A: If this compound appears stable, you may need to apply more aggressive stress conditions. This could involve increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).[9] It is important to demonstrate that the analytical method is capable of detecting degradation products if they were to form.
Q: this compound degrades almost completely under a specific stress condition. What is the appropriate action?
A: If you observe excessive degradation, the stress condition is too harsh. You should repeat the experiment using milder conditions.[12] For example, you could reduce the concentration of the acid/base, lower the temperature, or decrease the exposure time. The aim is to achieve a target degradation of 5-20% to properly observe the primary degradation products.[9][12]
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Purity and Impurity Analysis
| Technique | Principle | Primary Use for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV-Vis absorbance. | Quantifying purity and known impurities.[2][7] | High precision, robust, versatile, gold standard for purity assays.[2] | Requires impurities to have a UV chromophore; co-eluting peaks may not be detected. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capability of MS. | Identifying unknown degradation products and impurities.[2] | High sensitivity and specificity; provides molecular weight and structural information.[2] | More complex instrumentation; matrix effects can suppress ionization. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass analysis. | Detecting and identifying residual solvents and other volatile impurities.[2] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally unstable compounds like many APIs. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Absolute structural elucidation of impurities and the API.[2][21] | Provides detailed molecular structure information with minimal sample prep.[2] | Lower sensitivity compared to MS; requires higher sample concentration. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. | Identifying functional groups and confirming the identity of the API.[3][21] | Provides a molecular "fingerprint" for identity confirmation. | Not suitable for quantification in complex mixtures; water can be an interfering solvent. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature or heated (50-60°C).[9] | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature or heated (50-60°C).[9] | To test susceptibility to degradation in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature. | To test susceptibility to oxidative degradation.[5] |
| Thermal Degradation | Dry heat (e.g., 60-80°C or higher) in an oven. | To evaluate the effect of high temperature on stability.[5] |
| Photolytic Degradation | Exposure to UV and visible light (e.g., ICH option 1 or 2 light source). | To evaluate light sensitivity and potential for photodegradation.[5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
-
Objective: To determine the purity of an this compound drug substance sample by separating it from its potential impurities using Reverse-Phase HPLC with UV detection.
-
Materials & Equipment:
-
HPLC system with UV/PDA detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable modifier)
-
Analytical balance, volumetric flasks, autosampler vials
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject a blank (solvent), followed by the reference standard (x5 injections to check system suitability), and then the sample.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To generate potential degradation products of this compound under various stress conditions and assess the stability-indicating nature of the primary analytical method.
-
Materials:
-
This compound drug substance
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system as described in Protocol 1
-
pH meter, heating block/oven, photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 10 mg/mL) in a suitable solvent.
-
Stress Conditions (run in parallel):
-
Control: Dilute the stock solution with the solvent to the target concentration (e.g., 1 mg/mL). Store at 5°C.
-
Acid Hydrolysis: Mix stock solution with 1 M HCl. Keep at 60°C for 24 hours. At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix stock solution with 1 M NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. At time points, withdraw an aliquot and dilute.
-
Thermal: Store solid this compound powder in an oven at 80°C for 7 days. At time points, weigh a sample, dissolve, and dilute to the target concentration.
-
Photolytic: Expose solid this compound powder to light in a photostability chamber (ICH Q1B conditions). Sample at specified intervals.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated HPLC method from Protocol 1. Use a PDA detector to evaluate peak purity and check for co-eluting peaks.
-
Data Evaluation:
-
Calculate the percentage degradation for this compound in each condition.
-
Determine the number and relative amounts of degradation products formed.
-
Assess the mass balance to ensure that the decrease in the main peak area corresponds to the increase in impurity peak areas.
-
If significant degradation products are found, proceed with characterization using LC-MS.
-
-
Visualizations
Caption: Workflow for Purity Assessment and Impurity Identification.
Caption: Troubleshooting Decision Tree for Unexpected Chromatographic Peaks.
Caption: Common Chemical Degradation Pathways for an API.
References
- 1. jpionline.org [jpionline.org]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ijrar.org [ijrar.org]
- 4. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. nicovaper.com [nicovaper.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. veeprho.com [veeprho.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. m.youtube.com [m.youtube.com]
- 16. sgs.com [sgs.com]
- 17. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. eclass.uoa.gr [eclass.uoa.gr]
- 21. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
Validation & Comparative
Silatecans vs. Topotecan in Brain Tumor Xenografts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of silatecans and topotecan (B1662842) in preclinical brain tumor models. The following analysis is based on experimental data from published studies, offering insights into their relative potency and therapeutic potential.
Silatecans, a newer generation of camptothecin (B557342) analogs, have demonstrated significantly greater potency and improved stability compared to the established topoisomerase I inhibitor, topotecan, in the context of brain tumor xenograft studies. These novel compounds, characterized by a silyl (B83357) substitution, exhibit enhanced lipophilicity, which is thought to facilitate better transit across the blood-brain barrier.
One prominent silatecan, DB-67, has been shown to be at least 10-fold more potent than topotecan in inhibiting glioma cell growth in vitro.[1][2] In vivo studies using a U87 malignant glioma xenograft model in nude mice further underscore this potency. Administration of DB-67 resulted in a dose-dependent inhibition of tumor growth, and at higher doses, led to complete tumor regression and long-term survival in animal subjects.[1][2] Specifically, a 30 mg/kg/day dose of DB-67 resulted in long-term (>90 day) survival in all treated animals with established intracranial gliomas.[1]
Another silatecan, karenitecin (B1684462) (formerly BNP1350), has also shown considerable activity in brain tumor xenografts.[3][4] While direct comparative studies with topotecan in the same xenograft model are less detailed in the available literature, the anti-tumor activity of karenitecin has been described as comparable to that of topotecan in a xenograft model.[4] Karenitecin's high lipophilicity is also a key feature, favoring its transport across the blood-brain barrier.[3]
Topotecan, a well-established chemotherapeutic, has shown activity against brain tumor xenografts; however, its efficacy can be limited by factors such as bioavailability and stability.[1][2] Studies have demonstrated that novel formulations, such as nanoliposomal topotecan, can enhance its efficacy in intracranial GBM xenograft models by improving drug delivery.[5][6] In some studies, topotecan alone showed limited efficacy in glioma xenografts at certain doses.[7] However, in pediatric brain tumor xenografts, topotecan has demonstrated the ability to induce complete regression in one of three tested lines.[8][9]
Quantitative Comparison of In Vivo Efficacy
| Drug | Brain Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| Silatecan (DB-67) | U87 Malignant Glioma (Subcutaneous) | 3 mg/kg/day | 61% tumor growth inhibition at day 28 | [1][2] |
| Silatecan (DB-67) | U87 Malignant Glioma (Subcutaneous) | 10 mg/kg/day | 73% tumor growth inhibition at day 28 | [1][2] |
| Silatecan (DB-67) | U87 Malignant Glioma (Subcutaneous, bulky tumors) | 30 mg/kg/day | Complete tumor regression | [1][2] |
| Silatecan (DB-67) | U87 Malignant Glioma (Intracranial) | 30 mg/kg/day | 100% long-term survival (>90 days) | [1] |
| Topotecan | Pediatric Brain Tumor Xenografts (Subcutaneous) | 1.5 mg/kg/dose (oral, 5 days/week for 12 weeks) | Complete regression in 1 of 3 lines | [8][9] |
| Nanoliposomal Topotecan (nLS-TPT) | Orthotopic Glioblastoma Xenografts (U87-MG and others) | Biweekly intravenous therapy for 3 weeks | Significantly delayed tumor growth and extended survival compared to free topotecan | [5][6] |
Experimental Protocols
A representative experimental protocol for comparing the efficacy of silatecans and topotecan in a brain tumor xenograft model is detailed below.
1. Cell Lines and Culture:
-
Human glioma cell lines (e.g., U87 MG, D54-MG, T-98G) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][10]
2. Animal Models:
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
Subcutaneous Model: A suspension of glioma cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.[2]
-
Intracranial Model: A stereotactic procedure is used to inject glioma cells (e.g., 2.5 x 10^5 cells) into the brain of the mice.
4. Drug Preparation and Administration:
-
Silatecans and topotecan are formulated in appropriate vehicles for administration.
-
Drugs are administered via a specified route (e.g., subcutaneous, intravenous, or oral gavage) at various dose levels and schedules.[1][2][8][9]
5. Efficacy Endpoints:
-
Tumor Growth Inhibition (Subcutaneous Model): Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated relative to a control group receiving the vehicle alone.[1][2]
-
Survival (Intracranial Model): Animals are monitored for signs of neurological symptoms and morbidity. The primary endpoint is the overall survival time.[1]
-
Biomarker Analysis: At the end of the study, tumors may be excised for analysis of biomarkers such as cleaved caspase-3 and DNA fragmentation to assess apoptosis.[5][6]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of these drugs, the following diagrams are provided.
Caption: Experimental workflow for comparing silatecan and topotecan in brain tumor xenografts.
Caption: Simplified signaling pathway for silatecans and topotecan via Topoisomerase I inhibition.
References
- 1. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Karenitecin (BNP1350) radiosensitizes glioma cells with an associated increase in caspase activation and reactive oxygen species| JNEUROLOGY [jneurology.com]
- 4. Karenitecin (bnp1350) and flavopridol as radiosensitizers in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of intravenous delivery of nanoliposomal topotecan for activity against orthotopic glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topotecan can compensate for protracted radiation treatment time effects in high grade glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silatecan DB-67 is a novel DNA topoisomerase I-targeted radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ar-67 and Temozolomide for the Treatment of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data related to Ar-67 and the current standard-of-care, temozolomide (B1682018), for the treatment of glioblastoma (GBM).
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and resistance to conventional therapies. Temozolomide, an oral alkylating agent, has been the cornerstone of first-line chemotherapy for GBM for over a decade. However, its efficacy is often limited by the development of resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This has spurred the development of novel therapeutic agents with alternative mechanisms of action.
This compound (formerly known as DB-67) is a novel, third-generation camptothecin (B557342) analog that acts as a topoisomerase I inhibitor. Its improved lipophilicity and safety profile compared to other camptothecins make it a candidate for treating central nervous system malignancies like GBM. This guide will delve into the available data for an objective comparison of these two agents.
Data Presentation: Efficacy in Recurrent Glioblastoma
The following tables summarize the key efficacy data for this compound and temozolomide in the context of recurrent glioblastoma. It is important to note that this is an indirect comparison, as the data is derived from separate clinical trials.
| This compound (Phase II Study - NCT01124539) Efficacy Data [1][2][3] | |
| Patient Cohort | Primary Endpoint & Result |
| Cohort 1: Recurrent GBM, no recent bevacizumab failure (n=30) | 6-Month Progression-Free Survival (PFS): 20% (6/30 patients) |
| Cohort 2: Recurrent GBM, recent bevacizumab failure (n=13) | 2-Month Progression-Free Survival (PFS): 15.4% (2/13 patients) |
| Overall Response (n=45) | |
| Partial Response (PR): | 6.7% (3/45 patients, all in Cohort 1) |
| Stable Disease (SD): | 15.6% (7/45 patients) |
| Temozolomide (Meta-Analysis of 15 Phase II Trials) Efficacy Data in Recurrent Glioblastoma | |
| Patient Population | Efficacy Endpoint & Result |
| Recurrent GBM (n=902) | Overall 6-Month Progression-Free Survival (PFS): 27.8% |
| Overall Clinical Benefit Rate: 50.5% | |
| Objective Response Rate: 14% |
Mechanisms of Action
This compound: Topoisomerase I Inhibition
This compound, as a camptothecin analog, exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.
-
Mechanism: this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.
-
Consequence: The accumulation of these stabilized "cleavable complexes" leads to the formation of irreversible double-strand DNA breaks when they collide with the replication fork. This triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.
-
Downstream Signaling: The DNA damage caused by topoisomerase I inhibitors activates various downstream signaling pathways. While specific pathways for this compound in GBM are still under investigation, studies with other topoisomerase I inhibitors like topotecan (B1662842) have shown involvement of:
-
Inhibition of SUMOylation: Topotecan has been shown to be a potent inhibitor of global SUMOylation in GBM cells, which can affect protein stability and function.[4][5]
-
Modulation of Cell Cycle and Metabolic Proteins: Inhibition of SUMOylation by topotecan is associated with reduced levels of CDK6 and HIF-1α, impacting cell cycle progression and cellular metabolism.[4][5]
-
Induction of Immune Response: Topotecan can upregulate the Fas death receptor on glioma cells, potentially enhancing their clearance by the immune system.[6]
-
Temozolomide: DNA Alkylation
Temozolomide is a prodrug that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.
-
Mechanism: MTIC is a DNA alkylating agent that transfers methyl groups to DNA bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.
-
Consequence: The methylation of the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. During DNA replication, this methylated base can mispair with thymine, triggering a futile cycle of mismatch repair that leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.
-
Resistance Pathways: Resistance to temozolomide is a significant clinical challenge. Key mechanisms include:
-
MGMT: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can become cytotoxic.
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can prevent the recognition of O6-MeG:T mismatches, allowing cells to tolerate the DNA damage and continue to proliferate.
-
PI3K/Akt and Wnt/β-catenin Signaling: Activation of these pathways has been implicated in the development of temozolomide resistance.
-
Experimental Protocols
This compound Phase II Clinical Trial (NCT01124539)
-
Study Design: An open-label, multi-center Phase II study to evaluate the safety and efficacy of this compound in adult patients with recurrent glioblastoma or gliosarcoma.[2][3]
-
Patient Population: The study enrolled patients into two cohorts:
-
Cohort 1: Patients who had not received or had not recently failed bevacizumab.
-
Cohort 2: Patients who had failed bevacizumab within 90 days prior to screening.
-
-
Treatment Regimen: this compound was administered at a dose of 7.5 mg/m² as an intravenous infusion once daily for five consecutive days.[1] This 5-day treatment was repeated every 21 days.[7]
-
Primary Endpoints:
-
Tumor Response Assessment: Tumor response was assessed using MRI scans performed at baseline and after every two cycles of treatment.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
References
- 1. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov:443]
- 3. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 4. Topotecan is a potent inhibitor of SUMOylation in glioblastoma multiforme and alters both cellular replication and metabolic programming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topotecan enhances immune clearance of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arno Therapeutics Reports Positive Interim Results from Glioblastoma Study; Phase II Enrollment to Continue - BioSpace [biospace.com]
Validating In Vivo Target Engagement of Topoisomerase I: A Comparative Guide to Ar-67 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of topoisomerase I (TOP1) inhibitors, with a focus on the novel third-generation camptothecin (B557342), Ar-67 (Silatecan), in relation to established drugs such as irinotecan (B1672180) (and its active metabolite, SN-38) and topotecan (B1662842). Direct engagement of a drug with its intended target in a living organism is a critical step in preclinical and clinical development, providing essential proof-of-mechanism and informing dose-response relationships.
Introduction to Topoisomerase I and Target Engagement
Topoisomerase I is a nuclear enzyme vital for resolving DNA topological stress during replication and transcription. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. Camptothecin-based drugs, including this compound, irinotecan, and topotecan, exert their cytotoxic effects by trapping TOP1 in a covalent complex with DNA (the TOP1 cleavage complex or TOP1cc).[1][2] This stabilization of the TOP1cc prevents DNA re-ligation, leading to the accumulation of DNA single-strand breaks. When these complexes are encountered by the replication machinery, they are converted into lethal DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis.[1]
Validating that a TOP1 inhibitor effectively forms and stabilizes these TOP1cc's in vivo is paramount. This guide details three key experimental approaches for this validation:
-
In Vivo Complex of Enzyme (ICE) Bioassay: Directly quantifies the amount of TOP1 covalently bound to DNA.
-
Pharmacodynamic Marker (γH2AX) Analysis: Measures the downstream DNA damage (DSBs) resulting from TOP1 inhibition.
-
TOP1 Protein Level Quantification: Assesses the total amount of TOP1 protein in tumor tissue, which can influence drug sensitivity and response.
This compound: A Novel Lipophilic TOP1 Inhibitor
This compound (also known as Silatecan or DB-67) is a synthetic, third-generation camptothecin analogue engineered for enhanced stability of its active lactone form and increased lipophilicity.[1][3] These properties are intended to improve its pharmacokinetic profile, including its ability to cross the blood-brain barrier, and potentially offer a better therapeutic window compared to older camptothecins.[4][5]
Comparative Analysis of In Vivo Target Engagement
The following sections provide a detailed comparison of this compound with irinotecan/SN-38 and topotecan, focusing on the experimental validation of their in vivo TOP1 target engagement.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is the gold standard for directly measuring the stabilization of TOP1-DNA covalent complexes induced by a drug in vivo.[6][7] The assay relies on the principle that proteins covalently bound to DNA will co-purify with the DNA fraction during cesium chloride density gradient centrifugation.[6]
Experimental Protocol: In Vivo ICE Bioassay
-
Tissue Homogenization: Tumor biopsies or tissues from treated and control animals are rapidly excised and homogenized in a lysis buffer containing a strong detergent (e.g., sarkosyl) to lyse cells and denature non-covalently bound proteins.[1]
-
Cesium Chloride Gradient Centrifugation: The homogenate is layered onto a cesium chloride (CsCl) gradient and subjected to ultracentrifugation. The high density of the CsCl separates molecules based on their buoyant density. DNA, being denser than protein, will band lower in the gradient.[6]
-
Fractionation and DNA Isolation: The gradient is fractionated, and the DNA-containing fractions are identified and collected.
-
Quantification of Covalently Bound TOP1: The amount of TOP1 protein in the purified DNA fractions is quantified. This is typically done by slot-blotting the DNA fractions onto a membrane, followed by immunoblotting with an anti-TOP1 antibody.[1] The signal intensity is proportional to the amount of TOP1 covalently complexed with DNA.
Experimental Workflow: ICE Bioassay
Comparative Data: TOP1-DNA Complex Formation
| Drug | Animal Model | Dose | Tissue | Fold Increase in TOP1-DNA Complexes (vs. Control) | Reference |
| This compound | Data not available | - | - | - | - |
| Irinotecan | Wistar Rats | 100 mg/kg (i.p.) | Colon | Significantly increased | [1] |
| Topotecan | SCID mice with human ALL xenografts | - | Leukemia cells | Stabilizes TOP1/DNA cleavable complexes | [8] |
Note: Quantitative, directly comparable in vivo ICE bioassay data for this compound was not publicly available at the time of this guide's creation. The data for irinotecan and topotecan are from separate studies with different models and conditions, and thus are not a direct comparison.
Pharmacodynamic Marker: γH2AX Analysis
The phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is an early cellular response to the formation of DNA double-strand breaks.[9] As TOP1 inhibitors lead to DSBs at replication forks, quantifying γH2AX levels in tumor tissue serves as a robust pharmacodynamic biomarker of drug activity.[10]
Experimental Protocol: γH2AX Immunofluorescence
-
Tissue Processing: Tumor biopsies are fixed (e.g., in formalin), paraffin-embedded, and sectioned.[9]
-
Antigen Retrieval: Sections are treated to unmask the γH2AX epitope.
-
Immunostaining: The sections are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.[11] A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Slides are imaged using a fluorescence microscope.
-
Quantification: The intensity of the γH2AX signal within the nuclei is quantified using image analysis software. The data can be expressed as the percentage of γH2AX-positive nuclei or the mean fluorescence intensity.[9]
Signaling Pathway: TOP1 Inhibition to DNA Damage
Comparative Data: γH2AX Induction
| Drug | Animal Model | Dose | Time Point | γH2AX Response (vs. Control) | Reference |
| This compound | Mice with xenografts | Schedule-dependent | - | Expression of γH2AX was schedule dependent | [12] |
| Irinotecan | HT29 xenografts | 2 µg/ml + 6 Gy radiation | 24 hours | Obvious increase in γH2AX foci | [13] |
| Topotecan | A375 xenografts | 0.1 or 0.32 MTD | 4 hours | Maximal γH2AX response | [9] |
Note: The available data demonstrates that all three drugs induce γH2AX, confirming their mechanism of action. However, the studies were conducted under different conditions, precluding a direct quantitative comparison of their potency in inducing this pharmacodynamic marker.
Quantification of TOP1 Protein Levels
The baseline level of TOP1 protein in a tumor can be a determinant of sensitivity to TOP1 inhibitors, with higher levels often correlating with a better response.[3] Monitoring changes in TOP1 levels post-treatment can also serve as a biomarker of target engagement.[4]
Experimental Protocol: TOP1 ELISA
-
Lysate Preparation: Frozen tumor biopsies are homogenized to prepare total protein lysates.[5] The total protein concentration is determined (e.g., by BCA assay).
-
ELISA: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is performed.[3]
-
Wells of a microplate are coated with a TOP1 capture antibody.
-
Tumor lysates are added to the wells, and the TOP1 protein is captured.
-
A detection antibody, also specific for TOP1, is added.
-
An enzyme-conjugated secondary antibody is added, which binds to the detection antibody.
-
A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal.
-
-
Quantification: The signal intensity is measured and compared to a standard curve of known TOP1 concentrations to determine the amount of TOP1 in the sample, typically normalized to the total protein concentration.[14]
Comparative Data: TOP1 Protein Levels in Tumors
| Drug | Animal Model | Observation | Reference |
| This compound | NSCLC xenografts | Reversible decrease in TOP1 expression observed as a potential resistance mechanism. | [12] |
| Irinotecan (SN-38) | Human colon cancer cell lines | Resistant cell lines showed no significant reduction in TOP1 expression. | [4] |
| Topotecan | A375 xenografts (responsive) | Higher baseline TOP1 levels observed in responsive tumors. | [3] |
Note: These findings highlight that baseline TOP1 levels can predict response and that changes in TOP1 expression post-treatment can be a mechanism of resistance. Direct comparative data on the effect of this compound, irinotecan, and topotecan on TOP1 protein levels in the same in vivo model is limited.
Summary and Conclusion
Validating the in vivo target engagement of TOP1 inhibitors is a multi-faceted process that provides crucial insights into their therapeutic potential. The ICE bioassay offers the most direct evidence of target engagement by quantifying the drug-stabilized TOP1-DNA complexes. The analysis of the pharmacodynamic marker γH2AX provides a robust measure of the downstream consequence of TOP1 inhibition—DNA damage. Finally, quantifying TOP1 protein levels can help in patient stratification and in understanding resistance mechanisms.
This compound, as a novel TOP1 inhibitor, demonstrates a mechanism of action consistent with other camptothecins, leading to DNA damage. While direct, quantitative in vivo comparisons with established drugs like irinotecan and topotecan are not yet widely published, the methodologies outlined in this guide provide a framework for such evaluations. For drug development professionals, employing these assays will be critical in characterizing the in vivo activity of this compound and other novel TOP1 inhibitors, ultimately guiding their clinical development and potential application in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ICE bioassay. Isolating in vivo complexes of enzyme to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Immunoassay for Quantification of Topoisomerase I in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of topotecan against human B-lineage acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ar-67 and Other Camptothecins: A Guide for Researchers
An in-depth analysis of the third-generation camptothecin (B557342) analog, Ar-67, reveals significant advantages in stability, potency, and blood-brain barrier penetration over traditional counterparts like topotecan (B1662842) and irinotecan (B1672180). This guide provides a comprehensive comparison, supported by preclinical and clinical data, to inform researchers and drug development professionals on the evolving landscape of topoisomerase I inhibitors.
The quest for more effective and better-tolerated cancer therapeutics has led to the development of novel analogs of established anti-cancer agents. Camptothecins, a class of drugs that inhibit topoisomerase I, are a prime example of this evolution. This compound (silatecan), a third-generation camptothecin, has emerged as a promising candidate with distinct physicochemical properties that may translate into improved clinical outcomes.
Executive Summary of Comparative Data
This guide presents a side-by-side comparison of this compound with the widely used camptothecins, topotecan and irinotecan (and its active metabolite, SN-38). The following tables summarize key preclinical and clinical data, highlighting the performance differences in cytotoxicity, in vivo efficacy, and pharmacokinetics.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting cancer cell growth in vitro. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (DB-67) | MDA-MB-435 (Melanoma) | 14 | [1] |
| SN-38 | HT-29 (Colon Carcinoma) | 8.8 | [2] |
| Camptothecin | HT-29 (Colon Carcinoma) | 10 | [2] |
| Topotecan | HT-29 (Colon Carcinoma) | 33 | [2] |
| Irinotecan (CPT-11) | HT-29 (Colon Carcinoma) | >100 | [2] |
Note: Direct comparative IC50 data for all three compounds in the same cell line under identical experimental conditions is limited. The data presented is compiled from different studies to provide a relative sense of potency.
In Vivo Efficacy and Clinical Observations
Preclinical xenograft models and clinical trials provide insights into the real-world effectiveness of these compounds.
| Compound | Model/Trial | Key Findings | Reference |
| This compound | Phase II trial in recurrent Glioblastoma Multiforme (GBM) | Demonstrated potential for progression-free survival of 6-29 months. Well-tolerated with a favorable safety profile, notably lacking Grade 4 diarrhea.[3][4] | [3][4] |
| This compound | Phase I trial in refractory solid tumors | Showed a prolonged partial response in a non-small cell lung cancer (NSCLC) patient and stable disease in patients with small cell lung cancer (SCLC), NSCLC, and duodenal cancer. | [5] |
| Topotecan | Preclinical xenograft (NCI-H460 lung tumor) | 98% tumor growth inhibition with oral administration. | |
| Irinotecan | Clinical use in metastatic colorectal cancer | A key component of combination chemotherapy regimens (e.g., FOLFIRI). |
Key Differentiators of this compound
This compound's unique chemical structure, featuring a 7-tert-butyldimethylsilyl group, confers several advantages over earlier-generation camptothecins.
Enhanced Lipophilicity and Blood-Brain Barrier Penetration
This compound is significantly more lipophilic than topotecan and irinotecan.[3] This property facilitates its passage across cellular membranes and, crucially, the blood-brain barrier (BBB).[3] Preclinical and Phase II clinical studies have provided evidence of this compound's ability to cross the BBB, making it a promising agent for treating brain malignancies like glioblastoma.[3][4]
Superior Lactone Stability
The active form of camptothecins is the closed lactone ring. In the physiological pH of the bloodstream, this ring is susceptible to hydrolysis, converting to an inactive carboxylate form. This compound exhibits enhanced stability of its active lactone form in human blood.[5] In a Phase I trial, the lactone form of this compound accounted for over 87% of the total drug in plasma at all studied time points.[5] This increased stability is attributed to two factors: its high lipophilicity, which allows it to partition into lipid bilayers and avoid hydrolysis, and a 10-hydroxy functionality that reduces binding of the inactive carboxylate form to albumin.
Mechanism of Action and Signaling Pathways
All camptothecins share a fundamental mechanism of action: the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.
By stabilizing the Top1-DNA cleavage complex, camptothecins prevent the re-ligation of the single-strand break.[6] When a replication fork encounters this stabilized complex, it leads to the formation of a lethal double-strand DNA break, triggering cell cycle arrest and ultimately, apoptosis.[6]
While the core mechanism is conserved, the enhanced stability and potency of this compound suggest a more sustained and efficient induction of this apoptotic pathway.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of anticancer agents. Below are detailed methodologies for key experiments cited in the comparison of camptothecins.
In Vitro Cytotoxicity Assay (e.g., MTT or Colony-Forming Assay)
This protocol is a generalized representation based on common practices for evaluating the cytotoxic effects of camptothecin derivatives.
Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., HT-29 human colon carcinoma) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density to ensure exponential growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation and Treatment: Prepare stock solutions of this compound, topotecan, and irinotecan in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic across all wells. Replace the culture medium in the wells with the medium containing the various drug concentrations.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
For Colony-Forming Assay: After drug exposure, wash the cells, trypsinize, and re-plate a known number of cells in fresh medium. Allow colonies to form over 1-2 weeks. Fix and stain the colonies, and count those containing at least 50 cells.
-
-
Data Analysis:
-
MTT Assay: Measure the absorbance of the formazan solution. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Colony-Forming Assay: Calculate the surviving fraction for each treatment group.
-
-
IC50 Determination: Plot the percentage of cell viability or surviving fraction against the drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase I.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) and purified human topoisomerase I enzyme.
-
Inhibitor Addition: Add varying concentrations of the camptothecin analogs to the reaction mixture. Include a control reaction with no inhibitor.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to denature and digest the enzyme.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of supercoiled DNA remaining in each lane. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
Logical Framework for this compound's Superiority
The enhanced characteristics of this compound suggest a logical progression towards a more effective therapeutic agent.
Conclusion
This compound represents a significant advancement in the development of camptothecin-based therapies. Its enhanced lipophilicity and superior lactone stability address key limitations of its predecessors, topotecan and irinotecan. These improved properties translate to increased potency, the ability to cross the blood-brain barrier, and a potentially more favorable safety profile. The preclinical and early clinical data for this compound are encouraging, particularly for challenging malignancies such as glioblastoma. Further head-to-head clinical trials are warranted to definitively establish its superiority and role in the clinical setting. For researchers in oncology and drug development, this compound exemplifies a successful structure-based drug design strategy and holds promise as a next-generation topoisomerase I inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vivaoncology.com [vivaoncology.com]
- 4. ACTR-40. PHASE 2 SAFETY AND EFFICACY OF this compound (7-T-BUTYLDIMETHYLSILTYL-10-HYDROXYCAMPTOTHECIN) IN PATIENTS WITH RECURRENT GLIOBLASTOMA MULTIFORME (GBM) OR GLIOSARCOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin (this compound) in Adult Patients with Refractory or Metastatic Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Navigating Resistance: A Comparative Guide to Ar-67 and Chemotherapy Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, often leading to treatment failure. Understanding the potential for cross-resistance between different therapeutic agents is crucial for designing effective sequential and combination therapies. This guide provides a comparative overview of the potential cross-resistance profiles of Ar-67, a third-generation camptothecin (B557342) analog, with other classes of chemotherapy agents. As a potent inhibitor of DNA topoisomerase I, this compound's efficacy and resistance patterns are intrinsically linked to the biology of this enzyme and the cellular responses to DNA damage.
While direct experimental studies on this compound cross-resistance are not yet widely available in the public domain, this guide extrapolates potential resistance mechanisms based on the well-documented resistance patterns of the camptothecin class of drugs. The information presented herein is intended to provide a foundational understanding for researchers and to guide the design of future preclinical and clinical investigations.
Understanding this compound
This compound is a novel, lipophilic, third-generation camptothecin analog engineered for enhanced stability and improved penetration of the blood-brain barrier. Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA (the "cleavable complex"), this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.
Potential Cross-Resistance of this compound with Other Chemotherapy Agents
The likelihood of cross-resistance between this compound and other chemotherapeutic agents is largely determined by the overlap in their mechanisms of action and, more importantly, their mechanisms of resistance. The following table provides a qualitative comparison of potential cross-resistance based on known resistance mechanisms to camptothecins and other major classes of chemotherapy drugs.
| Chemotherapy Agent Class | Primary Mechanism of Action | Key Mechanisms of Resistance | Potential for Cross-Resistance with this compound | Rationale for Potential Cross-Resistance |
| Topoisomerase I Inhibitors (e.g., Topotecan, Irinotecan) | Inhibition of Topoisomerase I | - Mutations or decreased expression of Topoisomerase I- Increased drug efflux via ABC transporters- Altered DNA damage response | High | Shared mechanism of action and resistance pathways. Resistance to one Topoisomerase I inhibitor is highly likely to confer resistance to another, including this compound. |
| Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin) | Inhibition of Topoisomerase II | - Mutations or decreased expression of Topoisomerase II- Increased drug efflux via ABC transporters (e.g., P-gp)- Altered DNA damage response | Moderate | While the primary targets are different, overlapping resistance mechanisms such as upregulation of ABC transporters and alterations in DNA damage repair pathways can lead to cross-resistance.[1][2] |
| Alkylating Agents (e.g., Cisplatin, Cyclophosphamide) | Covalent modification of DNA | - Enhanced DNA repair (e.g., nucleotide excision repair)- Decreased drug uptake- Increased detoxification by glutathione (B108866) S-transferases | Low to Moderate | Mechanisms of action are distinct. However, enhanced global DNA repair capacity could confer a low level of cross-resistance. |
| Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) | Inhibition of nucleotide synthesis or incorporation into DNA/RNA | - Altered drug metabolism- Mutations in target enzymes- Increased drug efflux | Low | Distinct mechanisms of action and primary resistance pathways. Overlap is less likely unless broad-spectrum resistance mechanisms like multidrug transporters are highly overexpressed. |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Stabilization of microtubules, inhibiting mitosis | - Mutations in tubulin- Increased drug efflux via ABC transporters (e.g., P-gp) | Moderate | No direct overlap in the mechanism of action. However, overexpression of P-glycoprotein (ABCB1) is a common mechanism of resistance to both taxanes and some camptothecins, which could lead to cross-resistance. |
Key Mechanisms of Resistance to Camptothecins and Potential for Cross-Resistance
The development of resistance to camptothecins, and by extension this compound, is a multifactorial process.[3][4][5] Understanding these mechanisms is key to predicting and potentially circumventing cross-resistance.
Alterations in the Drug Target: Topoisomerase I
Mutations in the TOP1 gene can alter the structure of the topoisomerase I enzyme, preventing the stable binding of camptothecins and thereby reducing their inhibitory effect.[6][7][8][9][10] Decreased expression of topoisomerase I can also lead to resistance by reducing the number of available drug targets.
-
Cross-Resistance Implication: This mechanism is highly specific to topoisomerase I inhibitors. A cell line with a mutated TOP1 gene will likely be cross-resistant to all camptothecins, including this compound, but may retain sensitivity to drugs with different targets.
Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[11] These membrane proteins actively pump a wide range of structurally diverse compounds, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. For camptothecins, transporters such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2/MXR) have been implicated in conferring resistance.[12][13][14][15][16]
-
Cross-Resistance Implication: This is a major driver of cross-resistance. If a tumor overexpresses a broad-spectrum efflux pump like P-gp, it can become resistant not only to this compound but also to other substrates of that pump, such as taxanes and topoisomerase II inhibitors.
Alterations in the DNA Damage Response
The cytotoxicity of camptothecins is dependent on the cell's inability to efficiently repair the DNA double-strand breaks that result from the collision of replication forks with the stabilized cleavable complexes.[17][18] Enhanced DNA repair capacity, through the upregulation of pathways like homologous recombination (HR) or alterations in non-homologous end joining (NHEJ), can lead to resistance.[17][19][20][21]
-
Cross-Resistance Implication: Enhanced DNA repair can be a broad mechanism of resistance. Tumors with highly efficient DNA repair machinery may exhibit cross-resistance to a variety of DNA-damaging agents, including alkylating agents and topoisomerase II inhibitors, in addition to this compound.
Experimental Protocols for Studying this compound Cross-Resistance
To empirically determine the cross-resistance profile of this compound, the following experimental protocols can be employed:
Generation of this compound Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to this compound.
-
Methodology:
-
Select a panel of cancer cell lines relevant to the intended clinical application of this compound.
-
Culture the cells in the continuous presence of a low concentration of this compound (e.g., the IC20).
-
Gradually increase the concentration of this compound in the culture medium as the cells develop resistance.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), isolate and expand clonal populations of resistant cells.
-
Characterize the resistant clones for the expression of resistance-related markers (e.g., ABC transporters, Topoisomerase I levels and mutations, DNA repair proteins).
-
In Vitro Cytotoxicity Assays
-
Objective: To determine the sensitivity of parental and this compound resistant cell lines to a panel of other chemotherapy agents.
-
Methodology:
-
Plate parental and this compound resistant cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and other chemotherapeutic agents (e.g., topotecan, etoposide, cisplatin, paclitaxel).
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 for each drug in both parental and resistant cell lines.
-
The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells. An RF > 1 indicates resistance, and a significant RF for another agent indicates cross-resistance.
-
Mechanistic Studies
-
Objective: To elucidate the molecular mechanisms underlying this compound resistance and cross-resistance.
-
Methodology:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of TOP1, ABC transporter genes (ABCB1, ABCC1, ABCG2), and key DNA repair proteins in parental and resistant cells.
-
Topoisomerase I Activity Assay: Measure the enzymatic activity of topoisomerase I in nuclear extracts from parental and resistant cells in the presence and absence of this compound.
-
DNA Damage and Repair Assays: Use techniques like comet assays or γH2AX staining to assess the level of DNA damage and the efficiency of repair after treatment with this compound and other agents.
-
Drug Accumulation/Efflux Assays: Use fluorescently labeled drugs or radiolabeled compounds to measure the intracellular accumulation and efflux of chemotherapeutic agents in parental and resistant cells.
-
Visualizing Resistance Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Camptothecin (this compound) mechanism of action and resistance.
Caption: Workflow for investigating this compound cross-resistance.
References
- 1. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cellular resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Topoisomerase I mutations are associated with resistance to camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camptothecin resistance: role of the ATP-binding cassette (ABC), mitoxantrone-resistance half-transporter (MXR), and potential for glucuronidation in MXR-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Membrane transport of camptothecin: facilitation by human P-glycoprotein (ABCB1) and multidrug resistance protein 2 (ABCC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Loss of nonhomologous end joining confers camptothecin resistance in DT40 cells. Implications for the repair of topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA repair and resistance to topoisomerase I inhibitors: mechanisms, biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Repair and Resistance to Topoisomerase I Inhibitors: Mechanis...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ar-67 in Temozolomide-Resistant Glioblastoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ar-67, a novel topoisomerase I inhibitor, with alternative therapeutic strategies for temozolomide-resistant glioblastoma (GBM). The information presented is intended to support research and development efforts in neuro-oncology by offering a consolidated overview of available preclinical and clinical data.
Introduction to Temozolomide (B1682018) Resistance in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults. The standard of care often includes surgery followed by radiation and the alkylating agent temozolomide (TMZ). However, a significant challenge in GBM treatment is the development of resistance to TMZ, which is frequently associated with the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the cytotoxic lesions induced by TMZ, thereby diminishing its therapeutic effect. Other mechanisms, including alterations in mismatch repair (MMR) and base excision repair (BER) pathways, also contribute to TMZ resistance. This has created a critical need for effective therapies for patients with recurrent, TMZ-resistant GBM.
This compound: A Novel Topoisomerase I Inhibitor
This compound is a third-generation camptothecin (B557342), a class of compounds that target topoisomerase I. This enzyme plays a crucial role in relieving DNA torsional stress during replication and transcription. By inhibiting topoisomerase I, this compound leads to the accumulation of single-strand DNA breaks, which can subsequently be converted into cytotoxic double-strand breaks, ultimately inducing cancer cell death.
Clinical Efficacy of this compound in Recurrent Glioblastoma
A Phase II clinical trial (NCT01124539) evaluated the efficacy and safety of this compound in adult patients with recurrent GBM or gliosarcoma. The study included patients who had previously been treated with radiotherapy and temozolomide.[1]
Table 1: Summary of Phase II Clinical Trial Results for this compound in Recurrent Glioblastoma
| Cohort | Prior Treatment Status | Primary Endpoint | Progression-Free Survival (PFS) Rate |
| 1 | Not recently failed bevacizumab | 6-month PFS | Not explicitly stated in available abstracts |
| 2 | Rapid bevacizumab failure (<90 days) | 2-month PFS | Not explicitly stated in available abstracts |
Note: Detailed quantitative results from the full publication of this trial are not yet publicly available. The information is based on the clinical trial registration and a press release on interim results.
Alternative Therapies for Temozolomide-Resistant Glioblastoma
Several therapeutic strategies are employed or are under investigation for TMZ-resistant GBM. This section provides a comparative overview of two major classes of alternatives: other topoisomerase inhibitors and PARP inhibitors, along with the alkylating agent lomustine (B1675051).
Other Topoisomerase I Inhibitors (e.g., Irinotecan)
Irinotecan (B1672180), another topoisomerase I inhibitor, has been investigated in recurrent GBM, often in combination with other agents like bevacizumab.
Table 2: Efficacy of Irinotecan-Based Regimens in Recurrent Malignant Glioma
| Treatment Regimen | Number of Patients | Response Rate (CR+PR) | 6-month PFS | Median Overall Survival (OS) | Reference |
| Irinotecan + Temozolomide | 107 (91 with GBM) | 14% | Not Reported | Not Reported | [4][5] |
| Irinotecan + Bevacizumab | 35 (23 with GBM) | 28% (for the entire cohort) | 38% (for the entire cohort) | Not Reported | [6] |
| Irinotecan Monotherapy | 60 | 15% (Partial Response) | Not Reported | Not Reported | [7] |
Lomustine (CCNU)
Lomustine, a nitrosourea (B86855) alkylating agent, has historically been a standard of care for recurrent GBM.
Table 3: Efficacy of Lomustine in Recurrent Glioblastoma
| Treatment Regimen | Comparison | Median Progression-Free Survival (PFS) | 6-month PFS | Median Overall Survival (OS) | Reference |
| Lomustine Monotherapy | vs. Regorafenib | 1.5 months | ~20% | 5.6 months | [8] |
| Lomustine + Bevacizumab | vs. Lomustine Monotherapy | 4.2 months | Not Reported | 9.1 months | [8] |
Preclinical studies have shown that lomustine can exert efficient antitumor effects against GBM models with acquired temozolomide resistance.[9]
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy that block a key enzyme involved in DNA repair. Their use in TMZ-resistant GBM is being actively investigated, often in combination with TMZ to potentiate its effects, particularly in tumors with deficiencies in other DNA repair pathways.
Table 4: Efficacy of PARP Inhibitors in Glioblastoma
| Treatment Regimen | Patient Population | Key Findings | Reference |
| Olaparib + Temozolomide | Recurrent Glioblastoma | 36% progression-free at 6 months | [10] |
| Veliparib + Temozolomide | MSH6-deficient (TMZ-resistant) GBM | Potent suppression of tumor growth in vivo | [11] |
| Niraparib + Temozolomide | Recurrent GBM IDH wild-type and recurrent IDH mutant gliomas | Phase II trial ongoing (NCT06258018) | [12] |
Preclinical studies suggest that PARP inhibitors can restore TMZ sensitivity in cells that have become resistant due to mismatch repair deficiencies.[11]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for developing effective therapeutic strategies.
This compound and Topoisomerase I Inhibition
This compound, as a camptothecin analog, functions by stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into double-strand breaks, triggering cell cycle arrest and apoptosis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. Arno Therapeutics Reports Positive Interim Results from Glioblastoma Study; Phase II Enrollment to Continue - BioSpace [biospace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Scholars@Duke publication: Phase I trial of irinotecan plus temozolomide in adults with recurrent malignant glioma. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 2 study of weekly irinotecan in adults with recurrent malignant glioma: Final report of NABTT 97-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recurrent Glioblastoma: A Review of the Treatment Options [mdpi.com]
- 9. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor + Temozolomide for Brain Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of In Vivo Radiosensitizing Agents: A Methodological Guide
An Important Note on "Ar-67": The requested analysis on "this compound" could not be performed as a comprehensive search of scientific literature did not yield any substance with this designation in the context of radiosensitization research. To fulfill the structural and content requirements of the prompt, this guide has been prepared using two well-documented and clinically relevant radiosensitizing agents: Cisplatin (B142131) , a platinum-based chemotherapy drug, and Cetuximab , a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). This document serves as a template for how such a comparative guide should be structured, presenting key experimental data, detailed protocols, and mechanistic pathways.
This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and radiation therapy research. It provides an objective comparison of the in vivo radiosensitizing performance of Cisplatin and Cetuximab, supported by experimental data from preclinical studies.
Data Presentation: In Vivo Radiosensitizing Efficacy
The efficacy of radiosensitizers is often quantified by their ability to enhance tumor growth delay or improve survival metrics when combined with radiation compared to radiation alone. The Sensitizer Enhancement Ratio (SER) is a common metric used for this purpose.
| Agent | Cancer Model | Animal Model | Key Efficacy Metric (SER) | Notes |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6N Mice | 3.21 | Drug administered 72 hours prior to irradiation.[1] |
| Nanoliposomal Cisplatin (NLE-CDDP) | Lewis Lung Carcinoma | C57BL/6N Mice | 4.92 | Nanoliposomal formulation shows significantly stronger radiosensitization compared to standard Cisplatin under these experimental conditions.[1] |
| Cetuximab | A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft | NMRI (nu/nu) Mice | Not Significant | In this specific model, Cetuximab did not significantly enhance the growth delay of irradiated tumors, an effect attributed to a drug-induced resistance mechanism.[2] |
SER (Sensitizer Enhancement Ratio) is calculated from the doses of radiation needed to produce the same biological effect (e.g., tumor growth delay of 20 days) with and without the drug.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating in vivo findings. Below are summaries of the protocols used in the cited studies.
Protocol 1: Cisplatin in Lewis Lung Carcinoma Model[1]
-
Animal Model: 6-week-old male C57BL/6N mice were used.
-
Tumor Implantation: Lewis lung carcinoma cells were implanted in the right flank. Experiments commenced when tumors reached a specified size (5-7 days post-implantation).
-
Drug Administration:
-
Cisplatin or Nanoliposomal Cisplatin (NLE-CDDP) was administered via tail vein injection.
-
The dosage used was 6 mg/kg.
-
-
Irradiation Procedure:
-
A single dose of irradiation (at 2, 6, 16, or 28 Gy) was delivered to the tumor.
-
A key parameter was the interval between drug administration and irradiation, with the strongest radiosensitization observed at a 72-hour interval.
-
-
Efficacy Assessment:
-
Tumor dimensions were measured three times per week.
-
The primary endpoint was Tumor Growth Delay (TGD), defined as the time for tumors in treated groups to reach a predetermined volume compared to the control group.
-
Protocol 2: Cetuximab in A549 NSCLC Xenograft Model[2]
-
Animal Model: 7- to 14-week-old immunocompromised NMRI (nu/nu) mice were used.
-
Tumor Implantation: A549 human non-small cell lung cancer cells were implanted to form xenografts. Experiments began when tumors reached a diameter of 6 mm.
-
Drug Administration:
-
Mice received intraperitoneal injections of Cetuximab at a dose of 1 mg/kg.
-
-
Irradiation Procedure:
-
X-ray irradiation was applied to the tumor.
-
Irradiation was performed 6 hours after the second injection of Cetuximab.
-
-
Efficacy Assessment:
-
Tumor growth was monitored.
-
The endpoint was the time taken for the tumor to reach five times its initial volume.
-
Mandatory Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular signaling pathways associated with the radiosensitizing effects of Cisplatin and Cetuximab.
Caption: General workflow for in vivo validation of a radiosensitizing agent.
Caption: Mechanism of Cisplatin radiosensitization via NHEJ pathway inhibition.[3][4]
Caption: Dual signaling effects of Cetuximab in radiosensitization and resistance.[2][5][6]
References
- 1. In vitro and in vivo study of a nanoliposomal cisplatin as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cetuximab enhances radiosensitivity of esophageal squamous cell carcinoma cells by G2/M cycle arrest and DNA repair delay through inhibiting p‐EGFR and p‐ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cetuximab? [synapse.patsnap.com]
Safety Operating Guide
Essential Safety Protocols for Handling Radioisotopes in a Laboratory Setting
Disclaimer: The substance "Ar-67" (Argon-67) is not a recognized isotope of Argon. The known isotopes of Argon have mass numbers ranging from 29 to 54[1]. The query may have intended to refer to a different radioisotope. This guide will use Copper-67 (Cu-67), a beta-emitting radioisotope with applications in nuclear medicine and drug development, as a representative example for establishing personal protective equipment (PPE) and handling protocols.[2][3][4] Researchers should always consult their institution's Radiation Safety Officer (RSO) and review the specific Safety Data Sheet (SDS) for any radioactive material before beginning work.
This document provides immediate safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle radioisotopes. The following procedural guidance is designed to be a critical resource for operational and disposal planning.
Personal Protective Equipment (PPE) for Handling Copper-67
Copper-67 is a beta emitter.[4] Beta particles can be shielded by materials like plastic or acrylic.[5] The primary goals of PPE when handling Cu-67 are to prevent skin contamination and internal exposure through inhalation or ingestion.
Table 1: PPE Requirements for Handling Cu-67
| Procedure Risk Level | Required PPE | Additional Recommendations |
| Low-Level Activity (e.g., handling sealed sources, working with µCi quantities) | • Standard lab coat• Safety glasses• Disposable nitrile or latex gloves (single pair)[6] | • Change gloves frequently to avoid the spread of contamination.[6]• Use remote handling tools like tongs to increase distance from the source.[5] |
| High-Level Activity (e.g., opening stock vials, performing radiolabeling, potential for aerosol generation) | • Full-length lab coat (worn closed)[6]• Safety glasses or face shield[5]• Double-gloving (two pairs of disposable nitrile gloves) | • Work within a fume hood or biological safety cabinet to contain potential aerosols.[6]• Use acrylic or plastic shielding to reduce beta radiation exposure.[5]• Wear a ring dosimeter under gloves to monitor extremity dose.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a standard procedure for handling an open radioactive source, such as aliquoting from a Cu-67 stock vial.
Experimental Protocol: Aliquoting Cu-67
-
Preparation of Work Area:
-
Designate a specific area for radioactive work.[7]
-
Cover the work surface with absorbent, plastic-backed paper.
-
Post "Caution, Radioactive Material" signs.[8]
-
Place a calibrated radiation survey meter nearby.
-
Assemble all necessary materials (e.g., microcentrifuge tubes, pipettes, shielding, waste containers) before introducing the radioactive material.
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 1 for high-level activity.
-
Ensure the lab coat is fully buttoned and sleeves are rolled down.[6]
-
-
Handling the Radioisotope:
-
Place the Cu-67 stock vial behind appropriate beta shielding (e.g., acrylic block).
-
Use tongs or forceps to handle the stock vial to maximize distance.[5]
-
Perform all operations that may produce aerosols, such as opening vials or pipetting, within a certified fume hood.[9]
-
Never pipette radioactive materials by mouth.[6]
-
Dispense the required volume into a labeled container.
-
Securely close the stock vial and return it to its shielded storage container.
-
-
Post-Procedure Monitoring:
-
Using the survey meter, monitor the work area, tools, and yourself for any contamination.
-
Pay special attention to hands, lab coat cuffs, and shoes.
-
If contamination is found on the skin, wash the area thoroughly with mild soap and water and re-monitor.[9] Notify the Radiation Safety Officer.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes the risk of cross-contamination: outer gloves, lab coat, inner gloves.
-
Dispose of all contaminated PPE in the designated radioactive waste container.
-
Disposal Plan for Cu-67 Waste
Proper segregation and disposal of radioactive waste are critical for safety and regulatory compliance.[10] All radioactive waste must be transferred to the institution's Environmental Health & Safety (EH&S) department for disposal.[7]
Table 2: Cu-67 Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Dry Solid Waste (e.g., gloves, absorbent paper, plastic tubes) | Labeled radioactive waste box with a yellow plastic liner.[11] | • Do not include sharps or liquids.[10]• Seal the liner and box when full.• Complete a radioactive waste tag with isotope, activity, and date.[7] |
| Liquid Waste (e.g., buffer solutions, cell culture media) | Labeled, shatter-resistant carboy within secondary containment.[10] | • Do not dispose of liquid radioactive waste down the sanitary sewer unless explicitly permitted by the RSO.[8][10]• Ensure the pH is between 5.5 and 9.5.[10]• Attach a hazardous waste tag.[7] |
| Sharps Waste (e.g., needles, serological pipettes) | Labeled, puncture-proof sharps container.[12] | • Do not overfill the container.• Once full, place the sealed sharps container into the dry solid radioactive waste box.[12] |
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling and disposing of Cu-67 in a laboratory setting.
Caption: Logical workflow for Cu-67 handling and disposal.
References
- 1. Isotopes of argon - Wikipedia [en.wikipedia.org]
- 2. Theragnostic 64Cu/67Cu Radioisotopes Production With RFT-30 Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology - Copper-64 and Copper-67 - The Perfect Theranostic Pairing - Clarity [claritypharmaceuticals.com]
- 4. northstarnm.com [northstarnm.com]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 11. Radioactive Material Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 12. Radioactive Waste Fact Sheet | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
